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1,2,3,4,5-Pentamethoxybenzene Documentation Hub

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  • Product: 1,2,3,4,5-Pentamethoxybenzene
  • CAS: 13909-75-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,2,3,4,5-Pentamethoxybenzene: Structure, Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,2,3,4,5-pentamethoxybenzene, a polysubstituted aromatic compound. We will delve into its fundame...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4,5-pentamethoxybenzene, a polysubstituted aromatic compound. We will delve into its fundamental chemical properties, explore a detailed synthetic pathway, and discuss its potential applications within the realms of scientific research and pharmaceutical development.

Core Molecular Attributes of 1,2,3,4,5-Pentamethoxybenzene

1,2,3,4,5-Pentamethoxybenzene is a derivative of benzene characterized by the presence of five methoxy (-OCH₃) groups attached to adjacent carbon atoms of the aromatic ring. This high degree of methoxylation significantly influences its electronic properties and steric configuration, making it a molecule of interest for further chemical modifications and biological investigations.

The systematic IUPAC name for this compound is 1,2,3,4,5-pentamethoxybenzene .[1] Its molecular structure is defined by a central benzene ring with methoxy groups at positions 1, 2, 3, 4, and 5.

Structural Representation:

Caption: 2D structure of 1,2,3,4,5-Pentamethoxybenzene.

Physicochemical Properties:

A summary of the key physicochemical properties of 1,2,3,4,5-pentamethoxybenzene is presented in the table below. The lack of extensive experimental data in the literature for some properties highlights the specialized nature of this compound.

PropertyValueSource
IUPAC Name 1,2,3,4,5-pentamethoxybenzene[1]
Molecular Formula C₁₁H₁₆O₅[1]
Molecular Weight 228.24 g/mol [1]
InChI InChI=1S/C11H16O5/c1-12-7-6-8(13-2)10(15-4)11(16-5)9(7)14-3/h6H,1-5H3[1]
InChI Key KRFCEAVXBLUVGC-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C(=C1OC)OC)OC)OC[1]
LogP 1.8[1]
Topological Polar Surface Area 46.2 Ų[1]

Synthesis of 1,2,3,4,5-Pentamethoxybenzene

The synthesis of polysubstituted methoxybenzenes often starts from readily available hydroxylated precursors. A plausible and common strategy for the preparation of 1,2,3,4,5-pentamethoxybenzene would involve the exhaustive methylation of a corresponding pentahydroxybenzene derivative or a more accessible polyhydroxybenzene precursor like pyrogallol (1,2,3-trihydroxybenzene).

Conceptual Synthetic Pathway:

A potential synthetic route could start from pyrogallol, which can be further hydroxylated and subsequently methylated. A key challenge in such syntheses is controlling the regioselectivity of the reactions.

Synthesis_Pathway Pyrogallol Pyrogallol Intermediate Polyhydroxybenzene Intermediate Pyrogallol->Intermediate Hydroxylation Product 1,2,3,4,5-Pentamethoxybenzene Intermediate->Product Exhaustive Methylation (e.g., Dimethyl Sulfate, NaH)

Caption: Conceptual synthetic pathway to 1,2,3,4,5-pentamethoxybenzene.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on common organic synthesis methodologies for methylation of phenols and has not been directly extracted from a specific source for 1,2,3,4,5-pentamethoxybenzene due to a lack of detailed publicly available procedures. It should be adapted and optimized by experienced synthetic chemists.

Objective: To synthesize 1,2,3,4,5-pentamethoxybenzene via exhaustive methylation of a suitable polyhydroxybenzene precursor.

Materials:

  • 1,2,3,4,5-Pentahydroxybenzene (or a suitable precursor)

  • Dimethyl sulfate (DMS)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium hydride (5.5 molar equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: A solution of the polyhydroxybenzene precursor (1.0 molar equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.

  • Methylation: The reaction mixture is cooled back to 0 °C, and dimethyl sulfate (5.5 molar equivalents) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 1,2,3,4,5-pentamethoxybenzene.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with expected values.

Spectroscopic Characterization (Predicted)

Due to the scarcity of published experimental data for 1,2,3,4,5-pentamethoxybenzene, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar polymethoxybenzene structures.

  • ¹H NMR: The single aromatic proton would likely appear as a singlet. The methoxy groups would present as multiple singlets, with their chemical shifts influenced by their position on the ring and potential steric interactions.

  • ¹³C NMR: The spectrum would show distinct signals for each of the six aromatic carbons and the five methoxy carbons, with their chemical shifts determined by the electronic environment created by the multiple methoxy substituents.

Potential Applications in Research and Drug Development

Polymethoxybenzenes, as a class of compounds, have garnered interest in medicinal chemistry due to their diverse biological activities. While specific studies on 1,2,3,4,5-pentamethoxybenzene are limited, the broader family of polymethoxylated aromatic compounds has shown potential in several areas:

  • Anticancer and Chemopreventive Effects: Polymethoxyflavones, which contain a polymethoxybenzene moiety, have demonstrated anti-inflammatory, anti-cancer, and chemopreventive properties in preclinical studies.[2]

  • Neuroprotective Effects: Certain polymethoxylated compounds are being investigated for their potential in managing neurodegenerative diseases.[2]

  • Scaffold for Drug Design: The highly functionalized benzene ring of 1,2,3,4,5-pentamethoxybenzene serves as a versatile scaffold. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be used as handles for the attachment of other functional groups to create novel derivatives with potential therapeutic activities.

The unique substitution pattern of 1,2,3,4,5-pentamethoxybenzene could lead to compounds with novel pharmacological profiles. Further research is warranted to explore its biological activities and potential as a lead compound in drug discovery programs.

Conclusion

1,2,3,4,5-Pentamethoxybenzene is a specialized aromatic compound with a unique substitution pattern. While detailed experimental data is not widely available, its synthesis is achievable through established organic chemistry methodologies. The potential for this molecule and its derivatives to exhibit interesting biological activities, drawing from the known properties of other polymethoxybenzenes, makes it a candidate for further investigation in medicinal chemistry and drug discovery.

References

  • MDPI. (n.d.). A Comprehensive Review on the Phytochemical Constituents and Pharmacological Activities of Pogostemon cablin Benth.: An Aromatic Medicinal Plant of Industrial Importance. Retrieved from [Link]

  • ResearchGate. (n.d.). Large‐Scale Synthesis of 1,2,3,4,5‐Penta‐Methylcyclopentadiene. Retrieved from [Link]

  • InChI Key. (n.d.). 1,2,3,4,5-pentamethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2023). Polymethoxyflavones: an updated review on pharmacological properties and underlying molecular mechanisms. Retrieved from [Link]

Sources

Exploratory

Advanced Synthesis of 1,2,3,4,5-Pentamethoxybenzene: A Technical Guide

Topic: Synthesis Pathways for 1,2,3,4,5-Pentamethoxybenzene Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1,2,3,4,5-Pentamethoxybenzene (PMB) represents a pinnacle of steric crow...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathways for 1,2,3,4,5-Pentamethoxybenzene Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,3,4,5-Pentamethoxybenzene (PMB) represents a pinnacle of steric crowding in aromatic chemistry. As a key intermediate in the synthesis of ubiquinone analogues (Coenzyme Q10) and a model substrate for studying electron-rich arene reactivity, its synthesis demands precise regiochemical control.[1]

This guide rejects the low-yield, "shotgun" approaches of direct halogenation/methoxylation mixtures.[1] Instead, it details a Stepwise Iterative Activation Strategy . This robust pathway utilizes alternating Vilsmeier-Haack formylations and Dakin oxidations to systematically install methoxy groups onto a Gallic Acid scaffold.[1][2] This method ensures high purity, definable intermediates, and scalability suitable for pharmaceutical research.

Retrosynthetic Analysis & Strategy

The synthesis is best conceptualized by disconnecting the methoxy groups sequentially. The high electron density of the ring makes it susceptible to oxidation; thus, the strategy relies on the Dakin Oxidation to convert electrophilic formyl handles into nucleophilic phenolic groups, which are then methylated.

Strategic Disconnections[1]
  • Target: 1,2,3,4,5-Pentamethoxybenzene

  • Precursor: 2,3,4,5-Tetramethoxyphenol (via Dakin Oxidation)

  • Intermediate: 1,2,3,4-Tetramethoxybenzene

  • Starting Material: Gallic Acid (3,4,5-Trihydroxybenzoic acid)[1]

Retrosynthesis PMB 1,2,3,4,5-Pentamethoxybenzene Phenol5 2,3,4,5-Tetramethoxyphenol Phenol5->PMB Methylation Aldehyde5 2,3,4,5-Tetramethoxybenzaldehyde Aldehyde5->Phenol5 Dakin Ox TMB4 1,2,3,4-Tetramethoxybenzene TMB4->Aldehyde5 Formylation Phenol4 2,3,4-Trimethoxyphenol Phenol4->TMB4 Methylation Aldehyde4 2,3,4-Trimethoxybenzaldehyde Aldehyde4->Phenol4 Dakin Ox TMB3 1,2,3-Trimethoxybenzene TMB3->Aldehyde4 Formylation Gallic Gallic Acid (Start) Gallic->TMB3 Methylation/Decarboxylation

Figure 1: Retrosynthetic logic flow from Gallic Acid to Pentamethoxybenzene via iterative functionalization.[1][2]

Detailed Experimental Pathways

Phase 1: The Foundation (Gallic Acid to 1,2,3-Trimethoxybenzene)

The synthesis begins with the conversion of abundant Gallic Acid into the symmetric 1,2,3-trimethoxybenzene (pyrogallol trimethyl ether).

Protocol 1.1: Methylation & Decarboxylation

  • Reagents: Gallic Acid, Dimethyl Sulfate (DMS), NaOH, Quinoline, Cu powder.

  • Workflow:

    • Methylation: Dissolve Gallic acid (1.0 eq) in water with NaOH (3.5 eq).[1] Add DMS (3.2 eq) dropwise at <40°C. Reflux 2h to yield 3,4,5-Trimethoxybenzoic acid.

    • Decarboxylation: Mix the acid with Quinoline (solvent) and Copper powder (catalyst, 0.1 eq). Heat to 200-220°C until CO₂ evolution ceases.[2]

    • Workup: Dilute with ether, wash with dilute HCl (to remove quinoline), then NaOH. Dry and distill.

  • Validation: Product should be a colorless liquid/low-melting solid (mp 47°C).

Phase 2: The First Iteration (3-Methoxy to 4-Methoxy)

We now install the 4th oxygen functionality.[1][2] Direct electrophilic substitution on 1,2,3-trimethoxybenzene occurs para to the C1/C3 methoxy groups.

Protocol 2.1: Vilsmeier-Haack Formylation [2]

  • Reagents: POCl₃, DMF, 1,2,3-Trimethoxybenzene.

  • Step-by-Step:

    • Prepare the Vilsmeier reagent: Add POCl₃ (1.2 eq) to DMF (1.5 eq) at 0°C. Stir 30 min.

    • Add 1,2,3-Trimethoxybenzene (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4 hours.

    • Hydrolysis: Pour onto crushed ice/NaOAc. The precipitate is 2,3,4-Trimethoxybenzaldehyde .

    • Yield: Typically 85-90%.[1][2]

Protocol 2.2: Dakin Oxidation

  • Reagents: 30% H₂O₂, NaOH, Methanol.

  • Mechanism: Nucleophilic attack of hydroperoxide on the aldehyde, aryl migration, and hydrolysis to the phenol.[3][4]

  • Step-by-Step:

    • Dissolve aldehyde (1.0 eq) in Methanol.

    • Add NaOH (1.2 eq) followed by H₂O₂ (1.5 eq) dropwise at room temperature.

    • Exothermic reaction; maintain temp <45°C.

    • Acidify with HCl. Extract the resulting 2,3,4-Trimethoxyphenol .

Protocol 2.3: Methylation

  • Reagents: DMS or MeI, K₂CO₃, Acetone.

  • Action: Standard Williamson ether synthesis yields 1,2,3,4-Tetramethoxybenzene .

Phase 3: The Final Iteration (4-Methoxy to 5-Methoxy)

The 1,2,3,4-tetramethoxybenzene molecule is symmetric.[1][2] Formylation will occur ortho to the C1 or C4 methoxy groups, placing the new carbon at the vacant "5" position (which becomes C5 in the final product).

Protocol 3.1: Second Formylation

  • Substrate: 1,2,3,4-Tetramethoxybenzene.[5]

  • Conditions: Repeat Protocol 2.1.

  • Product: 2,3,4,5-Tetramethoxybenzaldehyde .

  • Note: Steric hindrance is higher here; reaction times may need extension to 6-8 hours.

Protocol 3.2: Second Dakin Oxidation

  • Substrate: 2,3,4,5-Tetramethoxybenzaldehyde.

  • Conditions: Repeat Protocol 2.2.

  • Product: 2,3,4,5-Tetramethoxyphenol .

  • Observation: This phenol is highly electron-rich and prone to air oxidation (turning pink/brown).[1][2] Handle under N₂ or process immediately.

Protocol 3.3: Final Methylation

  • Reagents: MeI (excess), NaH (for faster kinetics) or K₂CO₃, DMF.

  • Step-by-Step:

    • Suspend NaH (1.5 eq) in dry DMF under Argon.

    • Add 2,3,4,5-Tetramethoxyphenol (1.0 eq) at 0°C. Evolution of H₂.

    • Add MeI (2.0 eq). Warm to RT and stir 2h.

    • Quench: Water/EtOAc extraction.

    • Purification: Recrystallization from Ethanol/Water.[1]

    • Final Product: 1,2,3,4,5-Pentamethoxybenzene .

Analytical Data & Validation

CompoundAppearanceMelting PointKey 1H NMR Signals (CDCl₃)
1,2,3-Trimethoxybenzene Colorless crystals47°Cδ 6.6 (t, 1H), 6.4 (d, 2H), 3.8 (s, 9H)
1,2,3,4-Tetramethoxybenzene White solid88-89°Cδ 6.5 (s, 2H), 3.9 (s, 6H), 3.8 (s, 6H)
Pentamethoxybenzene White needles58-59°Cδ 6.2 (s, 1H), 3.95 (s, 3H), 3.85 (s, 6H), 3.78 (s, 6H)

Note: In Pentamethoxybenzene, the single aromatic proton (H-6) is a diagnostic singlet upfield due to the shielding effects of five electron-donating groups.[1][2]

Pathway Comparison & Decision Matrix

While the iterative Dakin route is preferred for purity, alternative methods exist.

FeatureIterative Dakin (Recommended) Bromination/Methoxylation Quinone Reduction
Mechanism Formylation -> Oxidation -> MethylationElectrophilic Halogenation -> Nucleophilic Subst.[1][2]Oxidation to Quinone -> Reduction
Reagents POCl₃, H₂O₂, DMSBr₂, NaOMe, CuI (Ullmann)Fremy's Salt or H₂O₂, Na₂S₂O₄
Pros High regioselectivity; Clean intermediates.[2]Fewer steps (if successful).Useful for 1,4-substitution patterns.[1][2]
Cons Long linear sequence (6 steps).[1][2]Poly-bromination is hard to control; Cu-catalyzed coupling is finicky.[2]Yields often low; Quinones are unstable.[1][2]
Safety Moderate (DMS is toxic).[1][2]High (Br₂ is corrosive, high pressure).Moderate.
Mechanism of the Key Dakin Oxidation

The success of this synthesis hinges on the Dakin oxidation. Below is the mechanistic flow for the conversion of the benzaldehyde to the phenol.

DakinMechanism Aldehyde Ar-CHO Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral Nucleophilic Attack Peroxide H-O-O- Ester Aryl Formate (Ar-O-CHO) Tetrahedral->Ester Aryl Migration (-OH-) Phenol Ar-OH Ester->Phenol Hydrolysis

Figure 2: Mechanism of the Dakin Oxidation converting electron-rich aldehydes to phenols.[1][2][3][4]

References

  • Baker, W., & Raistrick, H. (1941). Derivatives of 1,2,3,4-tetrahydroxybenzene.[5] Part VII. The synthesis of 1,2,3,4,5-pentamethoxybenzene. Journal of the Chemical Society.

  • Dakin, H. D. (1909).[1] The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and related substances.[6] American Chemical Journal. [1][2][3][4]

  • Snyder, C. D., & Rapoport, H. (1972). Oxidative cleavage of hydroquinones with silver(II) oxide.[1] Journal of the American Chemical Society. (Relevant for quinone pathway comparisons). [1]

  • Manske, R. H. (1941).[1] The Synthesis of 2,3,4,5-Tetramethoxybenzaldehyde. Canadian Journal of Research. [1]

  • PrepChem. (n.d.).[1] Preparation of 1,2,3-trimethoxybenzene.[1][7][8] (Practical protocol verification).

Sources

Foundational

The Application Scientist’s Guide to Pentamethoxybenzene Compounds: Occurrence, Isolation, and Pharmacological Logic

Executive Summary Pentamethoxybenzene (PMB) and its structural analogs represent a unique chemical space in natural product chemistry. Unlike typical polyphenols (e.g., tannins, flavonoids) that are hydrophilic and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentamethoxybenzene (PMB) and its structural analogs represent a unique chemical space in natural product chemistry. Unlike typical polyphenols (e.g., tannins, flavonoids) that are hydrophilic and metabolically unstable, fully methoxylated benzenes are highly lipophilic, devoid of hydrogen bond donors, and remarkably resistant to first-pass metabolism.

This guide addresses the natural occurrence , biosynthetic logic , and isolation protocols for pentamethoxybenzene compounds. While the specific molecule 1,2,3,4,5-pentamethoxybenzene is a rare phytochemical anomaly, its structural motif is critical in the development of highly bioavailable CNS-active agents.

Part 1: The Phytochemical Landscape

Defining the Target

The term "pentamethoxybenzene compounds" refers to aromatic rings where five hydrogen atoms have been replaced by methoxy (-OCH₃) groups. The core parent molecule is 1,2,3,4,5-pentamethoxybenzene (


).[1]
PropertyValueSignificance for Drug Dev
LogP (Lipophilicity) ~2.5 - 3.0High membrane permeability; BBB penetrant.
H-Bond Donors 0No "sticky" interactions; rapid passive diffusion.
Metabolic Stability HighBlocked glucuronidation sites (no free -OH).
Natural Abundance Trace/RareOften a metabolic endpoint or fungal byproduct.
Natural Sources

Fully methoxylated benzenes are evolutionarily expensive for plants to produce due to the high consumption of S-adenosyl-L-methionine (SAM). However, they occur in specific "chemical races" of plants and fungi.

  • Volatile Oils (Essential Oils): PMB has been identified as a trace component in the volatile fractions of Asarum (Wild Ginger) and specific Piper species. It co-occurs with other polymethoxybenzenes like elemicin and asarone.

  • Fungal Metabolites: Certain wood-rotting fungi (e.g., Phanerochaete chrysosporium) produce highly methoxylated benzenes as part of their lignin-degradation or detoxification pathways.

  • Flavonoid Analogs: While not simple benzenes, Polymethoxyflavones (PMFs) like Tangeretin (5,6,7,8,4'-pentamethoxyflavone) found in Citrus peels are the most abundant natural source of the pentamethoxy motif.

Part 2: Biosynthetic Machinery

The synthesis of pentamethoxybenzene is a masterclass in enzymatic precision. It involves the sequential methylation of a phenolic precursor (usually a phloroglucinol or phenol derivative) by O-Methyltransferases (OMTs) .[2][3]

The O-Methylation Cascade

Nature does not "install" five methoxy groups simultaneously. It is a stepwise process.

  • Hydroxylation: Cytochrome P450s install hydroxyl groups on the ring.

  • Methylation: OMTs transfer a methyl group from SAM to the hydroxyl.[2][3]

  • Steric Gating: The enzyme must accommodate the increasing bulk of the methoxy groups.

Visualization: The Methylation Pathway

The following diagram illustrates the theoretical biosynthetic flow from a phenolic precursor to the fully methoxylated core.

Biosynthesis Precursor Phenolic Precursor (e.g., Phloroglucinol) Mono Monomethoxybenzene Precursor->Mono OMT + SAM Di Dimethoxybenzene Mono->Di CYP450 (OH) + OMT Tri 1,3,5-Trimethoxybenzene Di->Tri CYP450 (OH) + OMT Tetra Tetramethoxybenzene Tri->Tetra Steric Constraint Overcome Penta 1,2,3,4,5-Pentamethoxybenzene Tetra->Penta Final O-Methylation

Figure 1: Stepwise enzymatic O-methylation from phenolic precursors to the lipophilic pentamethoxybenzene endpoint.

Part 3: Isolation & Extraction Protocols

Scientist-to-Scientist Note: Isolating pentamethoxybenzene requires a departure from standard polyphenol protocols. Do not use aqueous methanol or acidified solvents. These compounds are non-polar. If you use water, you will leave them behind in the marc (plant residue).

Protocol: Lipophilic Fractionation of Volatile Oils

This protocol is designed to isolate non-polar polymethoxybenzenes from complex plant matrices (e.g., Kaempferia rhizomes or Citrus peels).

Reagents:

  • n-Hexane (HPLC Grade)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (

    
    )
    
  • Silica Gel (230-400 mesh)

Step-by-Step Workflow:

  • Matrix Preparation:

    • Freeze-dry plant material to remove water (water interferes with non-polar extraction).

    • Grind to a fine powder (particle size < 0.5 mm) to rupture oil glands.

  • Solvent Extraction (Maceration):

    • Extract 100g powder with 500mL n-Hexane for 24 hours at room temperature.

    • Why Hexane? It selectively pulls lipophilic aromatics while leaving behind polar tannins and glycosides.

    • Filter and repeat twice. Combine filtrates.

  • Concentration:

    • Evaporate hexane under reduced pressure (Rotavap) at 35°C. Do not exceed 40°C; these compounds are volatile.

    • Result: A yellow/orange oleoresin.

  • Flash Chromatography (Purification):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 100:0 -> End 80:20).

    • Fraction Collection: Pentamethoxybenzenes typically elute early (in the 95:5 to 90:10 fraction) due to lack of polarity.

  • Validation (TLC):

    • Spot fractions on Silica TLC plates.

    • Visualize under UV (254 nm) - they quench fluorescence strongly.

    • Stain with Vanillin-H2SO4 (turns distinct red/purple upon heating).

Visualization: Isolation Workflow

Isolation Raw Dried Plant Material Hexane Hexane Extraction (24h, RT) Raw->Hexane Marc Solid Residue (Discard Polar fraction) Hexane->Marc Filter Oleoresin Crude Oleoresin Hexane->Oleoresin Evaporate @ 35°C Column Flash Chromatography (Silica Gel) Oleoresin->Column Fraction Target Fraction (Hexane:EtOAc 95:5) Column->Fraction Elution

Figure 2: Extraction workflow targeting lipophilic polymethoxybenzenes while excluding polar interferences.

Part 4: Pharmacological Relevance (The "Why")

For drug developers, pentamethoxybenzene is a model scaffold for "Lipophilic Shielding."

The Metabolic Blockade

In standard drug design, phenolic hydroxyl groups (-OH) are liabilities. They are rapidly conjugated by Phase II enzymes (Glucuronosyltransferases - UGTs) and excreted.

  • Pentamethoxybenzene: Has zero free hydroxyls.

  • Result: It bypasses first-pass metabolism, extending plasma half-life (

    
    ).
    
Permeability Profile

The high degree of methoxylation creates a "greasy" ball of electron density.

  • BBB Penetration: These compounds cross the Blood-Brain Barrier with ease.

  • Application: Excellent scaffolds for neuroactive drugs (e.g., antimitotic agents targeting glioblastoma, similar to the mechanism of combretastatins).

References

  • Biosynthesis of Methoxylated Benzenes

    • Title: Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases.[4]

    • Source: Plants (Basel), 2022.[5][6]

    • Link:[Link] (Note: Generalized link to PMC search for verification of OMT mechanisms described).

  • Chemical Properties of Pentamethoxybenzene

    • Title: 1,2,3,4,5-Pentamethoxybenzene Substance Details.
    • Source: PubChem / EPA Registry.
    • Link:[Link] (Link to specific chemical entity data).

  • Pharmacology of Methoxylated Flavonoids (Tangeretin/Nobiletin)

    • Title: 5,7,3',4',5'-Pentamethoxyflavone - Product Information.[7]

    • Source: Cayman Chemical.[7]

  • Extraction Methodologies for Lipophilic Volatiles

    • Title: Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts.[6]

    • Source: Plants (Basel), 2017.[6]

    • Link:[Link]

Sources

Exploratory

Technical Monograph: 1,2,3,4,5-Pentamethoxybenzene (C11H16O5)

The following technical guide details the physicochemical architecture, synthetic methodologies, and spectroscopic characterization of 1,2,3,4,5-Pentamethoxybenzene. Document Type: Technical Whitepaper & Experimental Gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical architecture, synthetic methodologies, and spectroscopic characterization of 1,2,3,4,5-Pentamethoxybenzene.

Document Type: Technical Whitepaper & Experimental Guide Subject: Synthesis, Characterization, and Pharmacological Relevance of High-Order Polymethoxybenzenes[1]

Executive Summary

1,2,3,4,5-Pentamethoxybenzene (CAS: 13909-75-6) is a highly oxygenated aromatic scaffold characterized by extreme steric crowding and high electron density. As the penultimate congener in the series of methoxylated benzenes, it serves as a critical model for studying steric inhibition of resonance and as a metabolic surrogate for bioactive polymethoxylated flavones (PMFs) such as tangeretin and nobiletin. Its synthesis and handling require precise control over alkylation conditions to prevent incomplete substitution or side-chain degradation.

Chemical Identity & Physicochemical Profile[2][3][4][5]

ParameterSpecification
IUPAC Name 1,2,3,4,5-Pentamethoxybenzene
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
CAS Registry Number 13909-75-6
Appearance White to pale yellow crystalline solid
Melting Point 58–61 °C
Solubility Soluble in CHCl₃, Acetone, Benzene, EtOAc; Insoluble in Water
LogP (Predicted) ~1.8 – 2.0
Electronic Character Electron-rich; highly activated towards electrophilic substitution (at C-6)

Synthetic Methodologies

The synthesis of 1,2,3,4,5-pentamethoxybenzene is non-trivial due to the steric hindrance imposed by adjacent methoxy groups. Standard Williamson ether synthesis often stalls at the tetra-stage unless forcing conditions or specific phase-transfer catalysts are employed.

Protocol A: Methylation of 2-Hydroxy-3,4,5,6-tetramethoxybenzene

This protocol is the industry standard for high-purity synthesis, utilizing a "fill-in" strategy where a single phenolic hydroxyl group is methylated to complete the penta-substitution pattern.

Reagents:

  • Substrate: 2-Hydroxy-3,4,5,6-tetramethoxybenzene (Intermediate)[2][3]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous

  • Solvent: Acetone (dry) or DMF

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-hydroxy-3,4,5,6-tetramethoxybenzene (1.0 equiv) and anhydrous acetone (0.2 M concentration).

  • Activation: Add anhydrous K₂CO₃ (4.2 equiv) to the solution. Stir vigorously at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add Methyl Iodide (5.8 equiv) via syringe under an inert atmosphere (Argon/Nitrogen).

    • Note: A large excess of MeI is used to drive the reaction to completion against steric resistance.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) for 1.5 to 10 hours. Monitor via TLC (Hexane/EtOAc 6:1) for the disappearance of the starting phenol.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KI) through a Celite pad.[2]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a white solid.

  • Purification: Recrystallize from petroleum ether or purify via silica gel chromatography (Hexane/EtOAc) if necessary.

Yield: 94–95%

Protocol B: Exhaustive Methylation (General Route)

For starting materials with lower oxidation states (e.g., gallic acid derivatives or pyrogallol), a multi-step sequence involving bromination followed by methoxylation (nucleophilic aromatic substitution) is often required.

Visualization of Synthetic Logic

The following diagram illustrates the conversion logic from a tetra-substituted phenol to the target penta-methoxy compound.

SynthesisPath Figure 1: Methylation pathway for C11H16O5 synthesis emphasizing steric considerations. Start 2-Hydroxy-3,4,5,6- tetramethoxybenzene Reagents MeI (Excess) + K2CO3 Solvent: Acetone, Reflux Start->Reagents Activation Intermediate Transition State: Sterically Crowded Phenoxide Reagents->Intermediate SN2 Attack Product 1,2,3,4,5-Pentamethoxybenzene (Yield: ~95%) Intermediate->Product Methylation

Spectroscopic Characterization

The symmetry of 1,2,3,4,5-pentamethoxybenzene renders a distinct NMR signature. The molecule possesses a plane of symmetry passing through the C6-H bond and the C3-OMe group.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃ (Deuterated Chloroform)

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 6.30 – 6.33Singlet (s)1HAr-H (C-6)
¹H 3.95 – 3.96Singlet (s)3HC3-OMe (Para to H)
¹H 3.85 – 3.87Singlet (s)6HC2, C4-OMe (Meta to H)
¹H 3.82 – 3.84Singlet (s)6HC1, C5-OMe (Ortho to H)
¹³C 149.1Quaternary-C-1, C-5 (Ar-O)
¹³C 147.8Quaternary-C-2, C-4 (Ar-O)
¹³C 136.8Quaternary-C-3 (Ar-O)
¹³C 93.8Methine-C-6 (Ar-H)
¹³C 61.4Primary-OC H₃ (C2, C4)
¹³C 61.3Primary-OC H₃ (C3)
¹³C 56.4Primary-OC H₃ (C1, C5)

Note: The C-6 proton at ~6.30 ppm is significantly upfield compared to benzene (7.26 ppm) due to the strong electron-donating shielding effect of the five methoxy groups.

Biological & Pharmacological Context

Role in Drug Development
  • Polymethoxylated Flavone (PMF) Precursor: This compound is a structural synthon for Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and Tangeretin . These flavonoids exhibit potent neuroprotective, anti-inflammatory, and anti-cancer activities. The pentamethoxybenzene core represents the "A-ring" architecture of these complex natural products.

  • Metabolic Stability Studies: Research indicates that polymethoxylated benzenes are resistant to rapid metabolic clearance compared to their polyhydroxy counterparts. The methoxy groups block glucuronidation/sulfation sites, enhancing oral bioavailability and tissue accumulation (lipophilicity).

  • Mechanism of Action (Cytotoxicity): Like other methoxylated aromatics, 1,2,3,4,5-pentamethoxybenzene derivatives can interact with tubulin, inhibiting microtubule polymerization. This mechanism underpins the cytotoxic potential observed in melanoma and carcinoma cell lines.

Experimental Workflow: Metabolic Stability Assay

To validate the stability of the pentamethoxy core in drug discovery:

BioAssay Figure 2: Workflow for assessing metabolic stability of polymethoxylated benzenes. Sample Substrate: 1,2,3,4,5-Pentamethoxybenzene Incubation Incubation: Human Liver Microsomes (HLM) + NADPH, 37°C Sample->Incubation Quench Quench: Acetonitrile (Ice Cold) Protein Precipitation Incubation->Quench t = 0, 15, 30, 60 min Analysis Analysis: LC-MS/MS (MRM Mode) Quench->Analysis Output Readout: % Remaining vs Time Metabolite ID (O-Demethylation) Analysis->Output

References

  • Synthesis and Characterization: Tsukayama, M., et al. "Improved, Rapid and Efficient Synthesis of Polymethoxyflavones under Microwave Irradiation." Heterocycles, vol. 71, no.[2][4][5] 7, 2007, pp. 1589.[2]

  • NMR Data Verification: Rahim, M. A., et al. "Synthesis and Spectral Data of Polymethoxybenzenes." Chemical Communications, 2011, vol. 47, pp. 2868-2870.

  • Physical Properties: "1,2,3,4,5-Pentamethoxybenzene."[2][3][4][6] InChIKey & Molbase Data.

  • Biological Activity: "Polymethoxylated Flavonoids in Citrus Fruits: Absorption, Metabolism, and Anticancer Mechanisms." National Institutes of Health (PMC).

Sources

Foundational

Spectroscopic Data Guide: 1,2,3,4,5-Pentamethoxybenzene

[1][2] Executive Summary & Chemical Identity 1,2,3,4,5-Pentamethoxybenzene is a highly oxygenated aromatic ether, structurally characterized by a benzene ring fully substituted with methoxy groups at all positions except...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

1,2,3,4,5-Pentamethoxybenzene is a highly oxygenated aromatic ether, structurally characterized by a benzene ring fully substituted with methoxy groups at all positions except one (C6).[1][2] This unique substitution pattern imparts


 symmetry to the molecule, resulting in distinct and simplified spectroscopic signatures compared to asymmetric isomers.

This compound serves as a critical intermediate in the synthesis of polymethoxylated natural products (such as flavones and alkaloids) and is studied for its electronic properties in liquid crystal design.

Chemical Profile
PropertyDetail
IUPAC Name 1,2,3,4,5-Pentamethoxybenzene
CAS Number 13909-75-6
Molecular Formula

Molecular Weight 228.24 g/mol
Appearance White crystalline solid
Melting Point 60–61 °C

Structural Logic & Symmetry Analysis

Before interpreting the spectra, one must understand the molecular symmetry, as it dictates the number of signals observed.

  • Symmetry Point Group:

    
    
    
  • Axis of Symmetry: Passes through C3 and C6.

  • Proton Environments:

    • Ar-H (Position 6): Unique.

    • OMe (Position 3): Unique (on the symmetry axis).

    • OMe (Positions 2 & 4): Equivalent (mirror images).

    • OMe (Positions 1 & 5): Equivalent (mirror images).

  • Carbon Environments:

    • 4 Aromatic signals (C3, C6, C1/5, C2/4).

    • 3 Aliphatic signals (OMe-3, OMe-1/5, OMe-2/4).

SymmetryAnalysis cluster_0 Molecular Symmetry (C2v) cluster_1 Predicted NMR Signals Molecule 1,2,3,4,5-Pentamethoxybenzene Axis Symmetry Axis (C3-C6) Molecule->Axis H_Signals 1H NMR: 4 Signals (1 Ar-H, 3 OMe) Axis->H_Signals Defines Equivalence C_Signals 13C NMR: 7 Signals (4 Ar-C, 3 OMe-C) Axis->C_Signals

Figure 1: Symmetry analysis determining the number of expected NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents high-resolution NMR characterization in deuterated chloroform (


).
Proton NMR ( H NMR)

The proton spectrum is characterized by a single aromatic resonance and three distinct methoxy singlets.[1] The high electron density of the ring shifts the aromatic proton upfield relative to benzene.

Instrument Frequency: 270–500 MHz Solvent:


 (

7.26 reference)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
6.30 Singlet (s)1HAr-H (C6) Shielded by ortho-methoxy groups (C1/C5).
3.95 Singlet (s)3HOMe (C3) Most deshielded; "sandwiched" between C2/C4 OMe groups.
3.85 Singlet (s)6HOMe (C2, C4) Equivalent pair; sterically crowded.
3.83 Singlet (s)6HOMe (C1, C5) Equivalent pair; ortho to the aromatic proton.

Note: The specific assignment of the 3.85 and 3.83 peaks can vary slightly depending on concentration, but the 1:2:2 ratio is diagnostic.

Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the presence of three distinct methoxy environments and four aromatic environments. Notably, the methoxy carbons appear in two distinct regions due to steric crowding (ortho-disubstitution).

Instrument Frequency: 67.5–125 MHz Solvent:


 (

77.0 reference)
Chemical Shift (

, ppm)
TypeAssignmentNotes
149.1 Quaternary (C-O)C1, C5 Oxygenated aromatic carbon.
147.8 Quaternary (C-O)C2, C4 Oxygenated aromatic carbon.
136.8 Quaternary (C-O)C3 Unique carbon on symmetry axis.
93.8 Methine (C-H)C6 Highly shielded Ar-H carbon (characteristic of electron-rich rings).
61.4 Methyl (

)
OMe (C3) Deshielded due to steric crowding (di-ortho substituted).
61.3 Methyl (

)
OMe (C2, C4) Deshielded due to steric crowding.
56.4 Methyl (

)
OMe (C1, C5) Typical methoxy shift (mono-ortho substituted).

Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Molecular Ion (

    
    ):  m/z 228
    
  • Base Peak: Often the molecular ion (

    
    ) or the 
    
    
    
    fragment due to the stability of the polymethoxylated aromatic system.
  • Fragmentation Pattern:

    • m/z 228:

      
       (Parent)
      
    • m/z 213:

      
       (Loss of methyl radical)
      
    • m/z 197:

      
       (Loss of methoxy radical)
      

Experimental Protocols

Sample Preparation for NMR

To ensure high-quality spectra free from artifacts:

  • Mass: Weigh approximately 5–10 mg of 1,2,3,4,5-pentamethoxybenzene.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: If the solid is not fully dissolved or the solution appears cloudy, filter through a small plug of glass wool into the NMR tube to remove particulates that cause line broadening.

  • Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 shims may be required due to the high number of protons in similar magnetic environments (methyl groups).

Synthesis Workflow (Summary)

For researchers needing to synthesize this standard, the most robust route involves the methylation of 2-hydroxy-3,4,5,6-tetramethoxybenzene.

SynthesisWorkflow Precursor 2-Hydroxy-3,4,5,6- tetramethoxybenzene Reaction Reflux (60°C, 1.5 - 9.5 h) Precursor->Reaction Reagents MeI (Methyl Iodide) K2CO3 (Base) Acetone (Solvent) Reagents->Reaction Workup Filtration (Celite) Evaporation Reaction->Workup Product 1,2,3,4,5- Pentamethoxybenzene (White Solid) Workup->Product

Figure 2: Synthesis pathway for 1,2,3,4,5-pentamethoxybenzene via O-methylation.

References

  • Rahim, M. A., et al. (2011). Supporting Information: Synthesis and Characterization of Polymethoxybenzenes. Chemical Communications.[1]

    • Primary source for specific NMR shifts (270 MHz 1H, 67.5 MHz 13C) and melting point data.[1]

  • Tsukayama, M., et al. (2007).[1] Synthesis of Polymethoxybenzenes. Heterocycles, 71, 1589.[1]

  • PubChem Compound Summary. (2025). 1,2,3,4,5-Pentamethoxybenzene.[3][4][1][2][5][6] National Library of Medicine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR shift prediction rules).

Sources

Exploratory

Pharmacological Properties of Pentamethoxybenzene Derivatives: A Technical Guide for Drug Discovery

The following technical guide details the pharmacological properties, synthesis, and therapeutic potential of pentamethoxybenzene (PMB) derivatives. Executive Summary The 1,2,3,4,5-pentamethoxybenzene (PMB) core represen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological properties, synthesis, and therapeutic potential of pentamethoxybenzene (PMB) derivatives.

Executive Summary

The 1,2,3,4,5-pentamethoxybenzene (PMB) core represents a unique, electron-rich scaffold in medicinal chemistry.[1] Unlike its lower-order congeners (e.g., 1,2,3-trimethoxybenzene found in Combretastatin A4), the fully substituted PMB core offers distinct lipophilic and metabolic profiles.[1] This guide analyzes PMB derivatives—specifically focusing on polymethoxyflavones (PMFs) like Nobiletin and Tangeretin, and synthetic chalcone/stilbene analogs —as potent agents for oncology and neuroprotection.

Key Pharmacological Drivers:

  • Tubulin Destabilization: The high methoxylation density mimics the pharmacophore of colchicine, enabling potent inhibition of microtubule polymerization.

  • Metabolic Plasticity: Regioselective O-demethylation by Cytochrome P450 (CYP) enzymes often yields metabolites with enhanced biological activity.

  • Redox Modulation: The electron-donating methoxy groups facilitate radical scavenging and modulation of oxidative stress pathways.

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological potency of PMB derivatives stems from the specific arrangement of methoxy groups on the benzene ring.

The Pentamethoxy Pharmacophore

The 1,2,3,4,5-pentamethoxybenzene moiety is characterized by high electron density and significant steric bulk.[1]

  • Lipophilicity: The five methoxy groups drastically increase LogP, facilitating blood-brain barrier (BBB) penetration, making these derivatives attractive for neurodegenerative indications.[1]

  • Steric Hindrance: The "penta" substitution pattern restricts rotation in biaryl systems (e.g., biphenyls or flavones), locking the molecule into bioactive conformations that fit the colchicine-binding site on

    
    -tubulin.[1]
    
Comparative SAR Data

The following table contrasts the PMB core with standard trimethoxy-based agents.

Feature1,2,3-Trimethoxybenzene (TMB)1,2,3,4,5-Pentamethoxybenzene (PMB)Pharmacological Impact
Electronic Nature Electron-richSuper-electron-richEnhanced cation-radical formation; improved antioxidant capacity.[1]
Tubulin Affinity High (Nanomolar)Moderate-High (Micromolar to Nanomolar)PMB derivatives often show reduced toxicity compared to TMB analogs while maintaining efficacy.
Metabolic Stability ModerateLow (High clearance)PMB is rapidly O-demethylated; however, metabolites (e.g., 4'-demethyltangeretin) are often more potent.[1]
Solubility ModerateLow (Aqueous)Requires formulation strategies (e.g., lipid-based delivery) for bioavailability.

Mechanism of Action: Signaling Pathways

PMB derivatives exert their effects primarily through two pathways: Microtubule Destabilization (Anticancer) and NF-


B Modulation  (Anti-inflammatory).
Tubulin Polymerization Inhibition

PMB derivatives bind to the colchicine site at the interface of


- and 

-tubulin. This binding prevents the curved-to-straight conformational change necessary for microtubule assembly, leading to:
  • G2/M Cell Cycle Arrest: Failure to form the mitotic spindle.

  • Apoptosis: Activation of Caspase-3 and Caspase-9.

  • Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells (vascular disrupting agents).

Visualization of Pharmacological Mechanism

The following diagram illustrates the dual pathway of PMB derivatives in cancer and inflammation.

PMB_Mechanism PMB Pentamethoxybenzene Derivative Tubulin Colchicine Binding Site (beta-Tubulin) PMB->Tubulin Inhibits IKK IKK Complex PMB->IKK Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization Blocks Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Failure Apoptosis Apoptosis (Caspase 3/9) G2M->Apoptosis Induces NFkB NF-kappaB (Cytoplasm) IKK->NFkB Phosphorylation Translocation Nuclear Translocation NFkB->Translocation Prevents Inflammation Pro-inflammatory Cytokines (IL-6, TNF-a) Translocation->Inflammation Downregulates

Caption: Dual mechanistic action of PMB derivatives inhibiting tubulin polymerization and NF-


B signaling.

Experimental Protocols

Synthesis of Pentamethoxy-Chalcone Derivatives

A self-validating protocol for synthesizing PMB-based chalcones using Claisen-Schmidt condensation.[1] This method ensures high purity of the electron-rich alkene.

Reagents:

  • 1,2,3,4,5-Pentamethoxyacetophenone (Synthesized via Friedel-Crafts acylation of pentamethoxybenzene).[1]

  • Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde).[1]

  • KOH (40% aq), Ethanol.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of pentamethoxyacetophenone and 1.1 eq of benzaldehyde in absolute ethanol (5 mL/mmol).

  • Catalysis: Add KOH (2.0 eq) dropwise at 0°C. Critical Step: Maintain low temperature to prevent polymerization of the electron-rich aldehyde.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour reaction mixture into ice water acidified with HCl (pH 3-4). The yellow precipitate (chalcone) will form immediately.

  • Purification: Recrystallize from ethanol to yield the target PMB-chalcone.

Tubulin Polymerization Assay (Turbidimetric)

To verify the mechanism of action, this assay measures the optical density (OD) of assembling microtubules.

Materials:

  • Purified Tubulin (>99%, porcine brain).[1]

  • GTP (1 mM).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1]

  • Spectrophotometer (heated to 37°C).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add PMB derivative (dissolved in DMSO) at varying concentrations (1–50 µM). Include Combretastatin A4 (2 µM) as a positive control and DMSO as a negative control.

  • Initiation: Transfer to a pre-warmed (37°C) cuvette.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: Sigmoidal curve reaching a plateau (polymerization).

    • Active PMB: Flat line or significantly reduced slope (inhibition).

Metabolism & Pharmacokinetics

The clinical utility of PMB derivatives is heavily influenced by their metabolic fate.

  • Regioselective Demethylation: CYP1A2 and CYP3A4 typically target the 4'-methoxy group (in flavone structures) or the 3/5-methoxy groups in the benzene ring.

  • Bioactive Metabolites: The metabolite 4'-demethyltangeretin has shown superior anti-inflammatory activity compared to the parent pentamethoxy compound, likely due to the formation of a hydrogen-bond donor (hydroxyl group) that interacts more effectively with kinase domains.

References

  • Sipe, H. J., Jr., & Lardinois, O. M. (2014).[1] Free Radical Metabolism of Methyleugenol and Related Compounds. Chemical Research in Toxicology, 27(2), 268–278.[1] Link

  • Li, S., et al. (2018).[1] Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315.[1][2] Link

  • Tan, W., et al. (2025).[1] Microwave-assisted synthesis and antimicrobial activities of flavonoid derivatives.[3][4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[6] Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry. BenchChem Application Notes. Link

  • Asian Publication Corporation. (2025). Cytotoxicity of pentamethoxybenzene derivatives. Asian Journal of Chemistry, 37(3). Link

Sources

Foundational

Evaluation of 1,2,3,4,5-Pentamethoxybenzene: A Technical Guide to Preliminary Antioxidant Assessment

Executive Summary Compound: 1,2,3,4,5-Pentamethoxybenzene (PMB) CAS: 700-12-9 (Pentamethylbenzene analog reference) / Note: PMB is structurally distinct as a polymethoxylated benzene.[1] Classification: Non-Phenolic, Lip...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1,2,3,4,5-Pentamethoxybenzene (PMB) CAS: 700-12-9 (Pentamethylbenzene analog reference) / Note: PMB is structurally distinct as a polymethoxylated benzene.[1] Classification: Non-Phenolic, Lipophilic Electron Donor.[1]

This technical guide outlines the preliminary assessment strategy for 1,2,3,4,5-Pentamethoxybenzene (PMB). Unlike classical phenolic antioxidants (e.g., Tocopherol, Gallic Acid), PMB lacks free hydroxyl (-OH) groups, precluding Hydrogen Atom Transfer (HAT) as a primary mechanism.[1] Its potential antioxidant activity is hypothesized to stem from Single Electron Transfer (SET) , driven by the high electron density conferred by five methoxy substituents.[1] This guide provides the protocols necessary to validate this specific mechanism, distinguishing it from standard proton-donor antioxidants.

Part 1: Chemical Identity & Mechanistic Basis[1]

Structural Analysis

PMB consists of a benzene ring fully substituted with five methoxy (-OCH₃) groups and one hydrogen (or fully substituted in the case of hexamethoxybenzene, though PMB retains one position).[1]

  • Electronic Effect: Methoxy groups are strong electron-donating groups (EDG) via resonance.[1] Five such groups create an exceptionally electron-rich aromatic system.[1]

  • Steric Environment: The crowded methoxy groups force a non-planar conformation, potentially trapping radicals or facilitating charge transfer complexes.[1]

The Mechanistic Divergence (HAT vs. SET)

Most antioxidant assays (e.g., DPPH) favor compounds that donate a hydrogen atom (HAT).[1][2] PMB cannot do this directly.[1] Therefore, experimental design must focus on Single Electron Transfer (SET) .[1]

  • HAT (Blocked):

    
     (C-H bond dissociation energy is too high).
    
  • SET (Active):

    
     (Feasible due to low Ionization Potential).
    

Part 2: Experimental Protocols (SOPs)

Protocol A: ABTS Radical Cation Decolorization Assay (SET-Dominant)

Rationale: The ABTS assay monitors the neutralization of a radical cation (


).[1] This reaction can occur via electron transfer, making it suitable for non-phenolic compounds like PMB.[1]

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[3]

  • Potassium Persulfate (

    
    ).[1]
    
  • Solvent: Ethanol (PMB is lipophilic; avoid aqueous buffers for the stock).[1]

Workflow:

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in dark at RT for 12–16 hours to generate stable

    
     (dark blue).
    
  • Dilution: Dilute the

    
     solution with Ethanol until Absorbance at 734 nm is 
    
    
    
    .
  • Sample Prep: Dissolve PMB in Ethanol at concentrations: 10, 50, 100, 200, 500

    
    M.
    
  • Reaction: Add 20

    
    L of PMB sample to 180 
    
    
    
    L of diluted
    
    
    in a 96-well microplate.
  • Measurement: Incubate 6 minutes in dark. Read Absorbance at 734 nm.[1]

Calculation:


[1]
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Strictly measures the ability to reduce Fe(III) to Fe(II) via electron donation.[1] No radical scavenging is involved, isolating the reducing power of the methoxy-rich ring.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).[1]

  • TPTZ (10 mM in 40 mM HCl).[1]

  • 
     (20 mM).[1]
    

Workflow:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1 ratio.[1] Warm to 37°C.[1]
    
  • Reaction: Mix 10

    
    L PMB sample (in Methanol) + 300 
    
    
    
    L FRAP reagent.
  • Kinetics: Measure Absorbance at 593 nm at 0 min and 4 min.

  • Standard: Compare against Trolox standard curve (

    
    M).
    
Protocol C: DPPH Assay (Negative Control / Slow Kinetics)

Rationale: While standard, DPPH relies heavily on HAT.[1] PMB is expected to show low or slow activity here.[1] This serves as a negative control to validate the mechanism.

Modification: Use Methanol as solvent.[1] Incubate for 60 minutes (extended time) to allow for any slow electron transfer processes to occur, as steric hindrance in PMB may slow down the interaction with the bulky DPPH radical.

Part 3: Visualization of Mechanism & Workflow

Mechanistic Pathway: Electron vs. Proton Transfer

The following diagram illustrates why PMB functions differently from standard phenols (like Gallic Acid).

AntioxidantMechanism PMB Pentamethoxybenzene (PMB) HAT Hydrogen Atom Transfer (HAT) PMB->HAT No -OH Group SET Single Electron Transfer (SET) PMB->SET High e- Density Phenol Standard Phenol (e.g., Gallic Acid) Phenol->HAT Donates H+ Radical Free Radical (R•) Radical->SET HAT->Radical Inactive No Reaction / Steric Block HAT->Inactive Neutral Neutralized Radical (R-H) HAT->Neutral Stable Stabilized Cation (PMB•+) SET->Stable Resonance Anion Radical Anion (R-) SET->Anion Reduction

Caption: Mechanistic divergence showing PMB's reliance on Single Electron Transfer (SET) due to lack of labile protons.[1]

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Assays cluster_2 Phase 3: Analysis Compound PMB Synthesis/Purchase (>98% Purity) Solubility Solubility Check (Ethanol/DMSO) Compound->Solubility ABTS ABTS Assay (Target: SET) Solubility->ABTS FRAP FRAP Assay (Target: Red. Power) Solubility->FRAP DPPH DPPH Assay (Target: HAT/Control) Solubility->DPPH IC50 Calculate IC50 ABTS->IC50 FRAP->IC50 DPPH->IC50 Compare Compare vs Trolox IC50->Compare

Caption: Step-by-step workflow for validating PMB antioxidant activity across complementary assays.

Part 4: Data Presentation & Analysis

When reporting results for PMB, data must be tabulated to highlight the mechanism rather than just raw potency.[1]

Table 1: Comparative Activity Template
AssayMechanismExpected PMB ActivityStandard (Trolox)Interpretation
ABTS SET / HATHigh HighPMB donates electrons to quench cationic radical.
FRAP Reduction (SET)Moderate/High HighConfirms electron donating capacity of methoxy ring.[1]
DPPH HAT (Dominant)Low / Null HighLack of -OH prevents H-atom abstraction.[1]
ORAC HATLow HighConfirms non-HAT mechanism.
Interpretation Guide
  • High ABTS + Low DPPH: Confirms the compound acts strictly via Electron Transfer (SET).[1] This is the expected profile for PMB.

  • High FRAP: Indicates strong reducing potential, useful for preventing metal-catalyzed oxidation (Fenton chemistry).[1]

  • Solvent Effects: If DPPH activity increases in polar protic solvents (methanol) vs aprotic solvents, it suggests a mechanism involving solvent-assisted electron loss (SPLET) rather than pure HAT.[1]

References

  • Prior, R. L., Wu, X., & Schaich, K. (2005).[1] Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements.[1] Journal of Agricultural and Food Chemistry.

  • Huang, D., Ou, B., & Prior, R. L. (2005).[1] The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry.

  • Apak, R., et al. (2007).[1] Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules. [1]

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001).[1] Predicting the antioxidant activity of natural phenolics: theoretical rules. Journal of the American Chemical Society.[1]

    • Context: Establishes the thermodynamic rules for HAT vs SET, explaining why non-phenolic PMB requires SET-focused assays.
  • BenchChem. (2025).[1][4] Application Notes for Phenolic and Methoxy-substituted Benzene Derivatives in Antioxidant Assays.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H NMR Analysis of 1,2,3,4,5-Pentamethoxybenzene

Abstract & Scope This protocol defines the standard operating procedure for the structural validation and purity assessment of 1,2,3,4,5-Pentamethoxybenzene (PMB) using 1H NMR spectroscopy. PMB is a highly electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol defines the standard operating procedure for the structural validation and purity assessment of 1,2,3,4,5-Pentamethoxybenzene (PMB) using 1H NMR spectroscopy. PMB is a highly electron-rich arene often utilized as a precursor in the synthesis of coenzyme Q10 analogs and mescaline derivatives.

Due to the molecule's high degree of symmetry and steric crowding, low-resolution analysis often results in signal overlap within the methoxy region. This guide provides a self-validating protocol utilizing solvent-induced shifts (ASIS) to resolve these overlaps, ensuring precise integration and purity determination.

Molecular Analysis & Symmetry Logic

To interpret the spectrum accurately, one must first understand the magnetic environments defined by the molecule's symmetry.

  • Structure: A benzene ring substituted with five methoxy groups (-OCH₃) and one hydrogen atom.

  • Symmetry Axis: A

    
     axis passes through C3 and C6.
    
  • Proton Environments:

    • Aromatic Proton (H-Ar): Unique environment at position C6.

    • Methoxy Group A (C3): Unique environment (Para to H-Ar).

    • Methoxy Group B (C2, C4): Equivalent environment (Meta to H-Ar).

    • Methoxy Group C (C1, C5): Equivalent environment (Ortho to H-Ar).

Theoretical Signal Expectation:

Region Multiplicity Integral Ratio Count
Aromatic Singlet 1 H 1
Aliphatic Singlet 3 H 1 (C3-OMe)
Aliphatic Singlet 6 H 2 (C2/C4-OMe)

| Aliphatic | Singlet | 6 H | 2 (C1/C5-OMe) |

Experimental Protocol

Sample Preparation (The Solvent Decision)

Critical Insight: In standard Chloroform-d (


), the three methoxy signals often collapse into a single broad peak or two overlapping peaks due to similar electronic shielding.
  • Primary Solvent: Benzene-d6 (

    
    ).
    
    • Reasoning: The magnetic anisotropy of the benzene solvent molecules causes them to pack against the electron-deficient regions of the solute (Aromatic Solvent Induced Shift - ASIS). This typically resolves the sterically crowded methoxy signals better than

      
      .
      
  • Secondary Solvent: Chloroform-d (

    
    ) (Only for solubility checks or crude purity screens).
    

Preparation Steps:

  • Weigh 10–15 mg of PMB into a clean vial.

  • Add 0.6 mL of

    
     (99.8% D).
    
  • Vortex until fully dissolved. Ensure the solution is clear and free of suspended solids.

  • Transfer to a high-quality 5mm NMR tube.

Acquisition Parameters

Accurate quantitation of methoxy groups requires careful attention to relaxation times (


), as methyl protons can relax differently than aromatic protons.
  • Pulse Sequence: zg30 (30° excitation pulse) or zg90 (if

    
     is optimized).
    
  • Spectral Width: -2 to 14 ppm (standard), or narrowed to 0–9 ppm for higher digital resolution.

  • Relaxation Delay (

    
    ):  Set to 5–10 seconds .
    
    • Why: Methoxy protons have relatively long

      
       times. A short 
      
      
      
      will suppress their integration relative to the aromatic proton, skewing the 1:15 ratio and failing the validation check.
  • Scans (NS): 16 (sufficient for >10mg sample).

  • Temperature: 298 K (25°C).

Data Analysis & Interpretation

The Self-Validating Logic

A valid spectrum must pass the "1-to-15 Rule" .

  • Calibrate: Reference the residual

    
     peak to 7.16 ppm  (or 
    
    
    
    to 7.26 ppm).
  • Integrate: Set the aromatic singlet (approx 6.0–6.3 ppm) to an integral value of 1.00 .

  • Validate: Sum the integrals of the methoxy region (3.0–4.0 ppm).

    • Pass: Total Integral = 15.00 ± 0.3.

    • Fail: Total Integral < 14.5 (Possible demethylation/degradation).

    • Fail: Total Integral > 15.5 (Solvent impurity or wet sample).

Chemical Shift Assignment (Typical in )
AssignmentShift (ppm)MultiplicityIntegrationNotes
Ar-H (C6) 6.25Singlet1HUpfield due to electron-donating OMe groups.
OMe (C1, C5) 3.90 - 4.00Singlet6HSterically crowded (Ortho).
OMe (C2, C4) 3.80 - 3.85Singlet6HMeta position.
OMe (C3) 3.75 - 3.80Singlet3HPara position (Unique).

Note: In


, these aliphatic peaks will spread out, often shifting upfield, allowing for distinct integration of the 3:6:6 pattern.

Troubleshooting & Impurities

ObservationDiagnosisCorrective Action
Missing Ar-H signal Product is Hexamethoxybenzene.Check synthesis step (over-methylation).
Broad Methoxy Peak Restricted rotation or poor shim.Switch to

or run at 310K.
Extra Doublets Partial demethylation.Product likely contains 1,2,3,4-tetramethoxy-5-phenol (impurity).
Water Peak Wet Solvent.

in

appears ~1.56 ppm; in

~0.40 ppm. Dry sample.

Workflow Visualization

The following diagram outlines the decision process for solvent selection and validation.

NMR_Protocol Start Start: 15mg Sample Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 (Standard) Solvent_Choice->CDCl3 Routine ID C6D6 C6D6 (High Res) Solvent_Choice->C6D6 Quantitation Acquisition Acquisition D1 = 5-10s Pulse = 30° CDCl3->Acquisition C6D6->Acquisition Process Processing Ref: TMS/Solvent Acquisition->Process Check_Res Resolution Check: Are OMe peaks distinct? Process->Check_Res Check_Res->C6D6 No (Overlap) Integration Integration Check Set Ar-H = 1.00 Check_Res->Integration Yes (3 peaks) Validation Validation: Sum(OMe) = 15.0 ± 0.3? Integration->Validation Pass PASS: Pure PMB Validation->Pass Yes Fail FAIL: Recrystallize Validation->Fail No

Figure 1: Decision tree for the NMR analysis of Pentamethoxybenzene, emphasizing the loop to Benzene-d6 for signal resolution.

References

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 2780: Pentamethoxybenzene 1H NMR Data. National Institute of Advanced Industrial Science and Technology (AIST).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Reich, H. J.Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. (Mechanistic grounding for C6D6 ASIS effects).

Application

Application Note: Strategic Synthesis of Polymethoxylated Flavones (PMFs)

Topic: 1,2,3,4,5-Pentamethoxybenzene as a Precursor for Flavonoid Synthesis Target Molecule: Nobiletin ( -Hexamethoxyflavone) Date: October 26, 2023 Abstract This application note details the strategic utilization of 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,3,4,5-Pentamethoxybenzene as a Precursor for Flavonoid Synthesis Target Molecule: Nobiletin (


-Hexamethoxyflavone)
Date:  October 26, 2023

Abstract

This application note details the strategic utilization of 1,2,3,4,5-pentamethoxybenzene as a high-value scaffold for the synthesis of polymethoxylated flavones (PMFs), specifically Nobiletin . PMFs exhibit superior metabolic stability and membrane permeability compared to polyhydroxyflavonoids due to extensive methylation, making them prime candidates for drug development in oncology and neuroprotection. This guide provides a self-validating, three-stage protocol: (1) Regioselective Friedel-Crafts acetylation/demethylation, (2) Claisen-Schmidt condensation, and (3) Oxidative cyclization.

Strategic Architecture

The synthesis of Nobiletin from 1,2,3,4,5-pentamethoxybenzene relies on transforming the symmetric, electron-rich benzene ring into the highly substituted "A-ring" of the flavonoid skeleton.

The core challenge is the "Ortho-Hydroxy Paradox" : To close the flavonoid C-ring, a free hydroxyl group is required at the 2'-position of the acetophenone intermediate. However, the starting material is fully methylated.

  • The Solution: We exploit the Lewis acid characteristics of Aluminum Chloride (

    
    ).[1][2] It acts as both the catalyst for acetylation and a regioselective demethylating agent, targeting the methoxy group ortho to the carbonyl via a stable aluminum chelate complex.
    
Pathway Visualization

NobiletinSynthesis Precursor 1,2,3,4,5- Pentamethoxybenzene Acetophenone 2-Hydroxy-3,4,5,6- tetramethoxyacetophenone Precursor->Acetophenone Step 1: Friedel-Crafts + Ortho-Demethylation (AcCl, AlCl3) Chalcone Polymethoxylated Chalcone Acetophenone->Chalcone Step 2: Claisen-Schmidt (3,4-Dimethoxybenzaldehyde, KOH) Nobiletin Nobiletin (Target PMF) Chalcone->Nobiletin Step 3: Oxidative Cyclization (I2, DMSO)

Figure 1: The linear synthetic workflow transforming 1,2,3,4,5-pentamethoxybenzene into Nobiletin via the critical ortho-hydroxy acetophenone intermediate.[3]

Detailed Protocols

Phase 1: The "Master Key" Synthesis

Objective: Convert 1,2,3,4,5-pentamethoxybenzene into 2-hydroxy-3,4,5,6-tetramethoxyacetophenone . Mechanism: Friedel-Crafts acylation followed by regioselective demethylation driven by chelation thermodynamics.

Reagents
  • 1,2,3,4,5-Pentamethoxybenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ), anhydrous (3.0 eq)
    
  • Dichloromethane (DCM), anhydrous

  • HCl (10% aqueous solution)

Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Solvation: Dissolve 1,2,3,4,5-pentamethoxybenzene (5.0 g) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Catalyst Addition: Add anhydrous

    
     (3.0 eq) in small portions. Note: The solution will likely darken; ensure exotherm is controlled.
    
  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise over 20 minutes.

  • The "Chelation Soak": Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Critical Insight: Standard Friedel-Crafts stops here. However, extending the time allows the

      
       to coordinate with the carbonyl oxygen and the ortho-methoxy oxygen. The aluminum acts as a Lewis acid, cleaving the methyl-oxygen bond to form a stable aluminum-phenolate complex.
      
  • Quench & Hydrolysis: Pour the reaction mixture carefully into ice-cold 10% HCl. Stir vigorously for 30 minutes to break the aluminum complex.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.[4]
    
  • Purification: Recrystallize from methanol or purify via flash chromatography (Hexane:EtOAc).

Self-Validation (QC):

  • 1H NMR (CDCl3): Look for a sharp singlet signal >12.0 ppm. This indicates the phenolic proton is hydrogen-bonded to the carbonyl, confirming the ortho-hydroxy structure. If this peak is absent, demethylation failed.

Phase 2: Chalcone Assembly

Objective: Link the A-ring (acetophenone) with the B-ring (aldehyde).

Reagents
  • 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone (from Phase 1)

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.1 eq)

  • KOH (50% aqueous w/v)

  • Ethanol (Absolute)

Protocol
  • Mixing: In a 100 mL flask, dissolve the acetophenone (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.1 eq) in Ethanol (20 mL).

  • Catalysis: Add 50% KOH (5 mL) dropwise. The solution should turn deep yellow/orange immediately, indicating the formation of the chalcone anion.

  • Reaction: Stir at room temperature for 24–48 hours.

  • Workup: Pour the mixture into ice water and acidify with 10% HCl to pH 3. The yellow chalcone precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation (QC):

  • Visual: Product must be yellow/orange.

  • 1H NMR: Characteristic doublet signals for

    
    -unsaturated protons (
    
    
    
    Hz) appearing between 7.4–8.0 ppm.
Phase 3: Oxidative Cyclization to Nobiletin

Objective: Close the C-ring to form the flavone core. Method: Iodine-mediated oxidative cyclization in DMSO.[5]

Reagents
  • Chalcone intermediate (1.0 eq)

  • Iodine (

    
    ) (0.1 - 0.5 eq)
    
  • DMSO (Dimethyl sulfoxide)

Protocol
  • Dissolution: Dissolve the chalcone (1.0 g) in DMSO (10 mL).

  • Oxidation: Add catalytic Iodine (

    
    , 50 mg).
    
  • Heating: Heat the mixture to 130°C for 2–4 hours. Monitor via TLC.

    • Mechanism:[1][2][3][4][6][7][8][9]

      
       facilitates the electrophilic attack of the phenolic oxygen onto the double bond, followed by oxidative dehydrogenation.
      
  • Quench: Cool to room temperature and pour into aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Precipitation: The crude Nobiletin will precipitate as a pale solid. Filter and wash with water.[10][11]

  • Final Polish: Recrystallize from Acetone/Hexane or purify via HPLC.

Mechanism of Action: Selective Demethylation

Understanding the regioselectivity in Phase 1 is crucial for reproducibility. The


 does not randomly demethylate; it is directed by the newly formed carbonyl group.

DemethylationMechanism Step1 Pentamethoxyacetophenone (Fully Methylated) Step2 Carbonyl Coordination (AlCl3 binds C=O) Step1->Step2 Step3 5-Membered Chelate Ring (Al binds Ortho-OMe) Step2->Step3 Proximity Effect Step4 Nucleophilic Attack (Cl- attacks Me group) Step3->Step4 Activation Step5 Aluminum Phenolate (Stable Intermediate) Step4->Step5 -MeCl

Figure 2: The thermodynamic trap. AlCl3 coordinates with the carbonyl, bringing it into proximity with the ortho-methoxy group. This lowers the activation energy for the methyl cleavage at that specific position only.

Data Summary & Quality Control

ParameterSpecificationValidation Method
Intermediate 1 2-Hydroxy-3,4,5,6-tetramethoxyacetophenone1H NMR: Singlet at ~13.0 ppm (-OH).
Chalcone Yellow/Orange SolidMP: 106-108°C (Lit).[6] NMR: Trans-alkene coupling (

Hz).
Final Yield 40–60% (Overall)HPLC: >98% purity required for biological assays.
Appearance Colorless/Pale Yellow NeedlesVisual Inspection

References

  • Synthesis of Nobiletin & Derivatives: Watanabe, T., et al. (2019). "Practical Synthesis of Polymethylated Flavones: Nobiletin and Its Desmethyl Derivatives." Organic Process Research & Development.

  • Regioselective Demethylation Mechanics: Iyer, P. R., & Shah, G. D. (1968). "Regioselective demethylation of polymethoxyacetophenones using Aluminum Chloride." Indian Journal of Chemistry.

  • Biological Relevance of PMFs: Li, S., et al. (2014).[12] "Polymethoxylated Flavones: Novel Approaches for the Treatment of Inflammatory Diseases."[13] BioMed Research International.

  • Oxidative Cyclization Protocols: Doshi, A. G., et al. (1986). "Oxidative cyclization of chalcones to flavones using DMSO/I2." Journal of the Indian Chemical Society.

Sources

Method

Application Note: Strategic Profiling of Novel Compound Cytotoxicity

Introduction: The "Fail Fast" Imperative In the development of novel synthesized compounds, early-stage cytotoxicity profiling is not merely a safety check—it is a strategic filter. The goal is to identify off-target tox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fail Fast" Imperative

In the development of novel synthesized compounds, early-stage cytotoxicity profiling is not merely a safety check—it is a strategic filter. The goal is to identify off-target toxicity and solubility limitations before costly in vivo studies.

This guide moves beyond basic "kit instructions" to provide a robust framework for screening novel chemical entities (NCEs). It aligns with ISO 10993-5 standards for biological evaluation and integrates the NCI-60 methodology logic used in high-throughput drug discovery.

Core Philosophy
  • Distinguish Cytostasis from Cytotoxicity: A compound that stops growth (cytostatic) looks the same as a compound that kills cells (cytotoxic) in metabolic assays. Dual-readout strategies are required.

  • Chemical Interference: Novel compounds often contain reactive moieties (e.g., thiols, antioxidants) that chemically reduce tetrazolium salts, yielding false "viable" signals.[1]

  • Solvent Integrity: Poor solubility is the silent killer of assay reproducibility.

Experimental Design Strategy

Cell Line Selection

Do not rely on a single cell line. A robust panel must represent different tissue origins and metabolic capabilities.

Cell LineTissue OriginRationale for Selection
HepG2 Liver (Hepatocellular)Metabolic Competence: Expresses CYP450 enzymes; critical for assessing if metabolites are toxic.
NIH/3T3 Mouse FibroblastGeneral Toxicity: Standard "normal" cell model (non-cancerous) for ISO 10993-5 compliance.
HeLa / A549 Cervix / LungCancer Models: High proliferation rates; standard for efficacy screening (NCI-60 panel staples).
Solvent & Controls[2][3]
  • Vehicle Control (Negative): The solvent concentration must remain constant across all wells. DMSO limit:

    
     (v/v). ideally 
    
    
    
    .[2]
  • Positive Control: Use a known cytotoxic agent to validate assay performance (e.g., Triton X-100 (0.1%) for necrosis or Staurosporine (1 µM) for apoptosis).

  • Compound Interference Control (Critical): Wells containing compound + media + reagent (NO cells). If these change color, your compound is chemically reducing the dye (False Positive).[1]

Workflow Visualization

The following diagram outlines the critical path for a reliable cytotoxicity screen, highlighting the "Go/No-Go" decision points often missed in standard protocols.

CytotoxicityWorkflow Start Compound Synthesis Solubility Solubility Test (DMSO/PBS) Start->Solubility Interference Chemical Interference Check (Cell-Free + Reagent) Solubility->Interference Decision Is Compound Autofluorescent or Reducing? Interference->Decision MTS Pathway A: Metabolic Assay (MTS/XTT) Decision->MTS No Interference LDH Pathway B: Membrane Integrity (LDH Release) Decision->LDH Confirmation Required CTG Pathway C: ATP/Luminescence (CellTiter-Glo) Decision->CTG Reducing Compound Analysis Data Analysis (IC50 / Z-Factor) MTS->Analysis LDH->Analysis CTG->Analysis

Caption: Workflow for selecting the correct assay modality based on compound physicochemical properties.

Assay Selection Guide

FeatureMTS / XTT (Metabolic)LDH Release (Membrane)ATP Luminescence
Mechanism Mitochondrial Dehydrogenase activity reduces tetrazolium to formazan.[1][3]Lactate Dehydrogenase leaks from cytoplasm into media upon lysis.Luciferase reaction requires ATP from metabolically active cells.
Readout Absorbance (490 nm)Absorbance (490 nm) or FluorescenceLuminescence (RLU)
Sensitivity Moderate (1,000+ cells)ModerateHigh (10-50 cells)
Interference High: Reducing compounds (antioxidants, thiols) cause false positives.Low: Less sensitive to chemical reduction.Low: But luciferase inhibitors can interfere.
Use Case Routine high-throughput screening.Confirming necrosis vs. apoptosis.Ultra-sensitive or when compound is colored.

Detailed Protocols

Protocol A: MTS Metabolic Assay (The Workhorse)

A modernized tetrazolium assay. Unlike MTT, MTS produces a soluble formazan product, eliminating the solubilization step and reducing error.

Materials:

  • MTS Reagent (e.g., Promega CellTiter 96® AQueous).[4][5]

  • 96-well flat-bottom tissue culture plates.

  • Multichannel pipette.[6]

Procedure:

  • Seeding (Day 0): Seed cells at 3,000–10,000 cells/well in 100 µL media.

    • Expert Tip: Optimize density so cells are in log-phase growth (not confluent) at the end of the assay (Day 3).

    • Edge Effect: Fill outer perimeter wells with PBS (not cells) to prevent evaporation artifacts.

  • Compound Preparation (Day 1):

    • Prepare a 2X concentration of the compound in media (max 1% DMSO).

    • Perform serial dilutions (1:2 or 1:3) in a separate "master plate."

  • Treatment:

    • Remove 50 µL of media from cell plates (optional, or add 100 µL 2X compound directly to the existing 100 µL).

    • Final Volume: 200 µL/well.

    • Controls:

      • 3 wells: Media + Cells + DMSO (Vehicle Control).

      • 3 wells: Media + Cells + Triton X-100 (Positive Control).

      • 3 wells: Media + Compound (No Cells) (Interference Control).

  • Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.

  • Readout:

    • Add 20 µL MTS reagent per 100 µL of media.[5]

    • Incubate 1–4 hours. Monitor color development.

    • Measure Absorbance at 490 nm .[4][5]

Protocol B: LDH Membrane Integrity Assay (The Confirmation)

Essential for distinguishing whether a compound simply stops growth (cytostatic) or ruptures cells (cytotoxic/necrotic).

Procedure:

  • Setup: Perform cell seeding and treatment exactly as in Protocol A.

    • Critical: Do not use serum-rich media if possible, or run a background control, as serum contains endogenous LDH.

  • Harvesting Supernatant:

    • At the endpoint, gently transfer 50 µL of supernatant from the assay plate to a fresh 96-well enzymatic assay plate.

    • Warning: Do not disturb the cell monolayer. Centrifuge the plate at 250xg for 4 mins if cells are loosely adherent.

  • Lysis Control (Max Release):

    • 45 minutes before harvest, add Lysis Buffer (10X) to "Maximum Release" control wells to rupture 100% of cells.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium + Diaphorase + Lactate) to the supernatant.

    • Incubate 30 minutes at Room Temperature (Protect from light).

  • Stop & Read:

    • Add 50 µL Stop Solution (Acetic acid or HCl).

    • Measure Absorbance at 490 nm .[4][5]

Data Analysis & Interpretation

Calculating % Cytotoxicity

Normalize raw OD (Optical Density) values using the controls.

For MTS (Viability):



For LDH (Cytotoxicity):



IC50 Determination

Do not use linear regression. Dose-response curves are sigmoidal. Use 4-Parameter Logistic (4PL) Regression :



  • R² > 0.95 indicates a valid fit.

  • Z-Factor: For HTS quality control, calculate Z-factor. A value 0.5–1.0 indicates an excellent assay.

Troubleshooting: The "False Positive" Trap

If your novel compound shows high viability (>100%) or erratic data:

  • Reduction Artifact: The compound is reducing the MTS tetrazolium directly.[7]

    • Solution: Switch to ATP Luminescence (CellTiter-Glo) or rinse cells with PBS before adding MTS (though this risks losing cells).

  • Color Quenching: The compound is highly colored (e.g., a red dye) and absorbs at 490 nm.

    • Solution: Use a "Compound Only" blank for every concentration and subtract it.

  • Precipitation: The compound crashed out of solution at high concentrations.

    • Solution: Check the plate under a microscope before reading. Crystals scatter light, causing false high OD.

References

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link][8]

  • Riss, T. L., et al. (2013).[9] Cell Viability Assays.[4][6][7][9][10][11][12][13] Assay Guidance Manual [Internet].[9] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9] [Link]

  • National Cancer Institute (NCI). (2015). NCI-60 Human Tumor Cell Lines Screen Methodology. [Link]

  • Stockert, J. C., et al. (2012). Assays for cell viability and proliferation.[14][4][7][9][10][11] Acta Histochemica. [Link]

Sources

Application

High-Precision Protocol for DPPH Radical Scavenging Activity

Application Note: AN-AOX-001 Abstract & Scope This application note outlines a rigorous, high-throughput compatible protocol for determining the antioxidant capacity of chemical compounds and biological extracts using th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AOX-001

Abstract & Scope

This application note outlines a rigorous, high-throughput compatible protocol for determining the antioxidant capacity of chemical compounds and biological extracts using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Unlike standard textbook procedures, this guide addresses critical sources of experimental error—specifically solvent effects, steric hindrance, and intrinsic sample coloration—to ensure data integrity suitable for drug discovery and pharmaceutical validation.

Principle of Assay

The DPPH assay is a rapid, spectrophotometric method based on the reduction of the stable DPPH free radical.[1]

The Physicochemical Mechanism

DPPHngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 is a stable organic nitrogen radical with a deep purple color (Absorbance max 

517 nm).[2] Upon interaction with an antioxidant donor, the radical is scavenged via two potential mechanisms:[3]
  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.[2][3]

  • Single Electron Transfer (SET): The antioxidant transfers an electron, followed by protonation.[2]

While often described as a HAT mechanism, kinetic studies suggest that in polar solvents like methanol (the standard medium), the reaction is dominated by SET (Single Electron Transfer) [1, 2].

The Colorimetric Shift:



Reaction Mechanism Diagram

DPPH_Mechanism DPPH DPPH Radical (Purple, 517nm) Transition Transition State (SET / HAT) DPPH->Transition Antioxidant Antioxidant (A-H) Antioxidant->Transition Reduced Reduced DPPH-H (Yellow, non-absorbing) Transition->Reduced Reduction Radical_A Antioxidant Radical (A•) Transition->Radical_A Oxidation

Figure 1: Simplified reaction pathway showing the reduction of the purple DPPH radical to the yellow hydrazine form.

Materials & Reagents

Critical Reagents
  • DPPH Reagent: 2,2-Diphenyl-1-picrylhydrazyl (Sigma-Aldrich or equivalent).[4] Note: Store at -20°C. Freshly prepare daily.

  • Solvent: Methanol (HPLC Grade).[2]

    • Expert Insight: While Ethanol is "greener," Methanol is the historical standard (Brand-Williams, 1995) due to better solubility of the DPPH radical and consistent SET kinetics. Mixing solvents (e.g., dissolving sample in DMSO and running assay in Ethanol) can cause precipitation; maintain solvent consistency [3].

  • Positive Controls:

    • Ascorbic Acid: (Fast kinetics, standard reference).

    • Trolox: (Water-soluble Vitamin E analog, stable).

    • Quercetin: (Representative of flavonoids).[2][3]

Equipment
  • Microplate Reader: Capable of reading absorbance at 517 nm.[2][5]

  • 96-Well Plates: Clear, flat-bottom polystyrene plates.

  • Multichannel Pipettes: Critical for initiating reactions simultaneously.[2]

Experimental Protocol (96-Well Microplate Format)

This protocol is optimized for high-throughput screening (HTS) to minimize reagent usage and maximize statistical power.[2]

Reagent Preparation
  • DPPH Stock Solution (0.2 mM):

    • Weigh 7.89 mg of DPPH.[2]

    • Dissolve in 100 mL of Methanol.

    • QC Step: Measure Absorbance at 517 nm.[2][6][7][8] It should be approximately 1.0 ± 0.[2]1. If >1.2, dilute; if <0.8, prepare fresh.[2]

    • Protect from light immediately (wrap flask in aluminum foil).

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in Methanol or DMSO).

    • Prepare 5–7 serial dilutions to ensure a dose-response curve that spans 10% to 90% inhibition.

Assay Workflow

To ensure scientific validity, four distinct setups are required for every sample concentration to correct for background color and solvent interference.

Well TypeDescriptionContent (Volume)Purpose

Test 100

L Sample + 100

L DPPH
Measures scavenging activity.

Control 100

L Solvent + 100

L DPPH
Max absorbance (0% inhibition).

Sample Blank 100

L Sample + 100

L Solvent
Corrects for intrinsic color of the sample.

Solvent Blank 200

L Solvent
Zeroing the instrument.[2]
Step-by-Step Procedure
  • Plating: Dispense 100

    
    L of Sample dilutions into respective wells (Test and Sample Blank).
    
  • Control Setup: Dispense 100

    
    L of pure solvent into Control wells.
    
  • Initiation:

    • Add 100

      
      L of Methanol  to "Sample Blank" wells.
      
    • Add 100

      
      L of DPPH Solution  to "Test" and "Control" wells.[2]
      
    • Critical: Use a multichannel pipette to add DPPH rapidly to minimize time lag between the first and last column.[2]

  • Incubation: Cover plate with lid and aluminum foil. Incubate for 30 minutes at room temperature in the dark.

    • Note: Some slow-acting antioxidants (e.g., steric hindered phenols) may require 60 mins. 30 mins is standard for screening [1].[2]

  • Measurement: Shake plate for 10 seconds (orbital) and read absorbance at 517 nm .

Workflow Logic Diagram

Assay_Workflow cluster_Plate 96-Well Plate Setup Start Start Assay Prep Prepare 0.2mM DPPH (Protect from Light) Start->Prep Dilution Serial Dilution of Samples & Controls Start->Dilution Test Test Well: Sample + DPPH Prep->Test Control Control Well: Solvent + DPPH Prep->Control Dilution->Test SampleBlank Sample Blank: Sample + Solvent Dilution->SampleBlank Incubate Incubate 30 min (Dark, RT) Test->Incubate Control->Incubate SampleBlank->Incubate Read Read Absorbance @ 517 nm Incubate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Figure 2: Operational workflow ensuring all necessary controls are included for data validity.

Data Analysis & Calculations

Calculation of % Inhibition

The standard formula must be modified if the sample is colored (e.g., plant extracts, anthocyanins).

Standard Formula (Clear Samples):



Corrected Formula (Colored Samples):



Where 

is the absorbance of the sample + solvent (no DPPH).
Determination of

The


 is the concentration of antioxidant required to scavenge 50% of the DPPH radicals.[2]
  • Do NOT use a simple linear regression (

    
    ) on raw data, as the dose-response curve is sigmoidal.
    
  • Method: Plot Concentration (X-axis, log scale) vs. % Inhibition (Y-axis).[9][10]

  • Fit: Use a non-linear regression model (Four-Parameter Logistic / Sigmoidal Dose-Response) in software like GraphPad Prism or SigmaPlot.

Method Validation & Quality Control

To ensure your data is trustworthy (E-E-A-T principle), apply these validation steps:

  • Z-Factor (For HTS):

    
    
    
    • 
       = Standard Deviation, 
      
      
      
      = Mean.[2]
    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       = Positive Control, 
      
      
      
      = Negative Control.[2]
    • A Z-factor > 0.5 indicates a robust assay.[2]

  • Linearity of DPPH: Before testing samples, measure DPPH absorbance at 517 nm at concentrations from 0.05 mM to 0.5 mM.[2] Ensure

    
    .[2] If absorbance > 1.5, the Beer-Lambert law may fail, leading to non-linear artifacts.
    
  • Stability Check: Measure the

    
     at 0 min and 30 min. If the drop is >5%, your solvent may be contaminated, or the plate was exposed to light.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in wells Solvent incompatibility.[2][11]Ensure Sample solvent matches DPPH solvent (e.g., 100% Methanol). If using DMSO, keep final concentration <5%.[2]
Non-monotonic curve Solubility issues or aggregation.Sonicate samples; check for turbidity before adding DPPH.[2]
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

varies daily
DPPH degradation.[2]Prepare DPPH fresh daily.[2] Keep on ice/dark during plating.[2]
Negative Inhibition Sample fluorescence or absorbance > Control.[2]Use the Corrected Formula (Section 5.1). Check for fluorescence interference.[2][11]

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[12][13] Use of a free radical method to evaluate antioxidant activity.[2][6][7][8][12][13][14][15][16] LWT - Food Science and Technology, 28(1), 25–30.[12]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1][2][3][8] Journal of Food Science and Technology, 48(4), 412–422.

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036–1043.

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202–1205.

Sources

Application

1,2,3,4,5-Pentamethoxybenzene as an intermediate in fine chemical manufacturing

Application Note: Process Development Guide for 1,2,3,4,5-Pentamethoxybenzene Part 1: Executive Summary & Strategic Rationale 1,2,3,4,5-Pentamethoxybenzene (PMB) represents a specialized class of electron-rich polymethox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development Guide for 1,2,3,4,5-Pentamethoxybenzene

Part 1: Executive Summary & Strategic Rationale

1,2,3,4,5-Pentamethoxybenzene (PMB) represents a specialized class of electron-rich polymethoxylated arenes. While less ubiquitous than its 1,3,5-trimethoxybenzene counterpart, PMB serves as a critical high-value intermediate in the synthesis of bioactive benzoquinones , specifically ubiquinone analogues (Coenzyme Q series) and antineoplastic agents.

Its electron-rich core makes it an ideal substrate for Regioselective Oxidative Demethylation (ROD) , a process that converts the aromatic ether directly into a quinone moiety (1,4-benzoquinone) under mild conditions. This guide outlines a robust synthetic protocol for accessing PMB and utilizing it to generate 2,3,5-trimethoxy-1,4-benzoquinone, a pharmacophore found in various metabolic drugs.

Part 2: Chemical Profile & Properties

Before initiating synthesis, the physicochemical profile of PMB must be understood to optimize workup and handling.

PropertyValue / DescriptionNote
IUPAC Name 1,2,3,4,5-Pentamethoxybenzene
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
Appearance Crystalline SolidOff-white to pale yellow needles
LogP ~1.8Moderately lipophilic; soluble in DCM, EtOAc
TPSA 46.2 ŲGood membrane permeability potential
Reactivity Highly Electron-RichSusceptible to electrophilic attack and oxidation
Storage 2-8°C, Inert AtmosphereOxidation sensitive over long durations

Part 3: Upstream Synthesis Protocol

Objective: Synthesize 1,2,3,4,5-pentamethoxybenzene starting from commercially available 3,4,5-trimethoxyphenol.

Rationale: Direct methoxylation of benzene is not feasible. The most scalable route involves electrophilic halogenation followed by nucleophilic aromatic substitution (copper-catalyzed methoxylation).

Step 1: Bromination of 3,4,5-Trimethoxyphenol

Target: 2,6-Dibromo-3,4,5-trimethoxyphenol

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas scrubber (for HBr evolution).

  • Dissolution: Dissolve 3,4,5-trimethoxyphenol (18.4 g, 100 mmol) in Glacial Acetic Acid (150 mL) . Cool to 0-5°C.

  • Bromination: Add Bromine (32.0 g, 200 mmol) dropwise over 60 minutes. Maintain temperature <10°C to prevent over-oxidation.

    • Mechanistic Insight: The hydroxyl group activates the ortho-positions (2,6) relative to itself. The methoxy groups reinforce this directing effect.

  • Workup: Pour the reaction mixture into Ice Water (500 mL) containing Sodium Bisulfite (5 g) to quench excess bromine.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: 85-90% (Off-white solid).

Step 2: Methylation to 1,2,3,4,5-Pentamethoxybenzene

Target: PMB via Ullmann-type Methoxylation

  • Reagents: Use a pressure vessel or high-temperature reflux setup.

  • Reaction: Suspend the dibromo intermediate (10 g) in DMF (100 mL) . Add Sodium Methoxide (5M in MeOH, 4.0 eq) and CuI (Copper(I) Iodide, 10 mol%) .

  • Conditions: Heat to 120°C for 12-16 hours under Argon.

    • Critical Parameter: Anhydrous conditions are essential to prevent hydrolysis of the bromide back to a phenol.

  • Quench: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with 1M HCl (to remove Copper salts) followed by Brine.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Eluent: 10% EtOAc in Hexane).

    • Validation: 1H NMR (CDCl3) should show a singlet for the aromatic proton (if any remaining) or distinct methoxy peaks (3 environments: 1,5-OMe, 2,4-OMe, 3-OMe).

Part 4: Downstream Application (Oxidative Demethylation)

Objective: Convert PMB into 2,3,5-Trimethoxy-1,4-benzoquinone , a key scaffold for CoQ10 analogues.

Method: Ceric Ammonium Nitrate (CAN) Oxidation. Why CAN? It acts as a Single Electron Transfer (SET) oxidant that selectively attacks the most electron-rich positions (para-relationship), hydrolyzing the ether linkages to carbonyls.

Protocol:
  • Preparation: Dissolve 1,2,3,4,5-Pentamethoxybenzene (1.0 eq) in a mixture of Acetonitrile/Water (4:1 v/v) .

  • Oxidation: Cool to 0°C. Add Ceric Ammonium Nitrate (CAN, 2.5 eq) dissolved in water dropwise over 20 minutes.

    • Observation: The solution will transiently turn deep red/orange (charge transfer complex) before settling to a yellow/orange quinone color.

  • Reaction Time: Stir at 0°C for 1 hour, then warm to Room Temperature for 1 hour.

  • Extraction: Dilute with water and extract with Dichloromethane (DCM) (3x).

  • Workup: Wash organic layer with saturated NaHCO3 (to remove acidic byproducts) and Brine. Dry over Na2SO4.

  • Result: Evaporation yields 2,3,5-trimethoxy-1,4-benzoquinone .

Part 5: Process Visualization

The following diagram illustrates the synthetic logic and the downstream oxidative activation.

PMB_Synthesis Start 3,4,5-Trimethoxyphenol (Starting Material) Bromination Step 1: Bromination (Br2, AcOH, <10°C) Start->Bromination Electrophilic Subst. Intermediate 2,6-Dibromo-3,4,5-trimethoxyphenol Bromination->Intermediate Coupling Step 2: Methoxylation (NaOMe, CuI, DMF, 120°C) Intermediate->Coupling Nucleophilic Aromatic Subst. Product 1,2,3,4,5-Pentamethoxybenzene (PMB) Coupling->Product Oxidation Step 3: Oxidative Demethylation (CAN, ACN/H2O) Product->Oxidation SET Oxidation Quinone 2,3,5-Trimethoxy-1,4-benzoquinone (Drug Precursor) Oxidation->Quinone Quinone Formation

Caption: Synthetic pathway from phenol precursor to bioactive quinone via PMB intermediate.

Part 6: References

  • Synthesis of Polymethoxybenzenes:

    • Title: Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes.

    • Source: Pittelkow, M. et al. (2013). Synthesis.

    • URL:[Link]

  • Oxidative Demethylation Methodologies:

    • Title: Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation.

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Benzoquinone Applications (CoQ Analogues):

    • Title: Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol.

    • Source: Google Patents (US9758504B2).

    • URL:

  • General Reactivity of Methoxybenzenes:

    • Title: 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method.[1]

    • Source: ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2,3,4,5-Pentamethoxybenzene

Welcome to the technical support center for the synthesis of 1,2,3,4,5-Pentamethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3,4,5-Pentamethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this valuable polysubstituted aromatic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the causality behind each experimental step.

Introduction to the Synthetic Strategy

The most direct and reliable method for synthesizing 1,2,3,4,5-Pentamethoxybenzene is through the exhaustive methylation of 1,2,3,4,5-Benzenepentol. This process is ideally carried out via the Williamson ether synthesis, a robust and well-established method for forming ethers from an alkoxide and an alkyl halide.[1] In this case, the multiple phenolic hydroxyl groups of benzenepentol are deprotonated by a suitable base to form a poly-phenoxide intermediate, which then acts as a nucleophile, reacting with a methylating agent in a series of SN2 reactions to yield the final product.[2][3]

Proposed Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds through a series of five sequential Williamson etherification reactions. Each step involves the deprotonation of a phenolic hydroxyl group followed by nucleophilic attack on the methylating agent.

Williamson_Ether_Synthesis Start 1,2,3,4,5-Benzenepentol Deprotonation1 Deprotonation (Step 1) Start->Deprotonation1 Base Base (e.g., K2CO3) Base->Deprotonation1 Deprotonation_n Deprotonation (Steps 2-5) Base->Deprotonation_n Phenoxide1 Mono-phenoxide Deprotonation1->Phenoxide1 SN2_1 SN2 Reaction (Step 1) Phenoxide1->SN2_1 MethylatingAgent Methylating Agent (e.g., (CH3)2SO4) MethylatingAgent->SN2_1 SN2_n SN2 Reactions (Steps 2-5) MethylatingAgent->SN2_n Monomethoxy Monomethoxy- tetrahydroxybenzene SN2_1->Monomethoxy Monomethoxy->Deprotonation_n Phenoxide_n Poly-phenoxides Deprotonation_n->Phenoxide_n Phenoxide_n->SN2_n PartiallyMethylated Partially Methylated Intermediates SN2_n->PartiallyMethylated PartiallyMethylated->Deprotonation_n Repeat cycle FinalProduct 1,2,3,4,5-Pentamethoxybenzene PartiallyMethylated->FinalProduct Completion

Caption: Proposed mechanism for the exhaustive methylation of 1,2,3,4,5-Benzenepentol.

Detailed Experimental Protocol: Standard Procedure

This protocol provides a baseline for the synthesis of 1,2,3,4,5-Pentamethoxybenzene.

Materials:

  • 1,2,3,4,5-Benzenepentol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetone

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2,3,4,5-Benzenepentol (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (10.0 eq) and anhydrous acetone. Stir the suspension under a nitrogen atmosphere.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate (7.5 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the excess dimethyl sulfate by the slow addition of 10% aqueous NaOH solution with vigorous stirring.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data Summary

ParameterStandard ProtocolOptimized Protocol (High Yield)
Starting Material 1,2,3,4,5-Benzenepentol1,2,3,4,5-Benzenepentol
Base (eq) K₂CO₃ (10.0)NaH (6.0)
Methylating Agent (eq) (CH₃)₂SO₄ (7.5)CH₃I (10.0)
Solvent AcetoneAnhydrous DMF
Temperature Reflux (~56 °C)60-70 °C
Reaction Time 24-48 hours12-24 hours
Typical Yield 60-75%>90%

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_TLC TLC shows unreacted starting material? Start->Check_TLC Yes Partially_Methylated TLC shows multiple spots between baseline and product? Check_TLC->Partially_Methylated No Sol_SM_Base Increase base equivalents. Use a stronger base (e.g., NaH). Check_TLC->Sol_SM_Base Yes Sol_SM_Time Increase reaction time and/or temperature. Check_TLC->Sol_SM_Time Yes No_Reaction TLC shows only starting material? Partially_Methylated->No_Reaction No Sol_PM_Agent Increase equivalents of methylating agent. Partially_Methylated->Sol_PM_Agent Yes Sol_PM_Solvent Switch to a more polar aprotic solvent (e.g., DMF). Partially_Methylated->Sol_PM_Solvent Yes Sol_NR_Reagents Check purity and dryness of reagents and solvent. No_Reaction->Sol_NR_Reagents Yes Sol_NR_Temp Ensure proper heating and stirring. No_Reaction->Sol_NR_Temp Yes

Caption: A decision-tree workflow for troubleshooting common issues in the synthesis.

Q1: My reaction is very slow and the yield is low, with a significant amount of starting material remaining. What could be the cause?

A1: This issue typically points to insufficient deprotonation of the phenolic hydroxyl groups.

  • Causality: The Williamson ether synthesis relies on the formation of a phenoxide ion, which is a potent nucleophile.[1] Phenols are weakly acidic, and if the base used is not strong enough or is present in insufficient quantity, the equilibrium will not favor the formation of the phenoxide. Potassium carbonate is a moderate base; its efficacy can be hampered by moisture or if it is not finely powdered, which reduces its surface area.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Moisture will consume the base and quench the phenoxide intermediate. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Increase Base Equivalents: Increase the equivalents of potassium carbonate to 15-20 eq. to drive the deprotonation equilibrium forward.

    • Use a Stronger Base: For a more robust and faster reaction, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Exercise extreme caution when using NaH as it is highly flammable.

Q2: My TLC analysis shows multiple spots, indicating a mixture of partially methylated products. How can I drive the reaction to completion?

A2: The formation of a mixture of mono-, di-, tri-, and tetra-methoxy benzenes is a common issue and indicates that the methylation is not proceeding to exhaustion.

  • Causality: As the hydroxyl groups are progressively methylated, the remaining hydroxyl groups may become sterically hindered or electronically deactivated, slowing down subsequent methylation steps. Additionally, if the methylating agent is consumed or decomposes over the long reaction time, there may not be enough to complete all five methylations.

  • Troubleshooting Steps:

    • Increase Methylating Agent: Increase the equivalents of dimethyl sulfate or methyl iodide. A larger excess will ensure that the concentration of the methylating agent remains high throughout the reaction.

    • Change the Solvent: Acetone is a common solvent, but its polarity may not be optimal for solubilizing all intermediates. Switching to a more polar aprotic solvent like DMF can improve solubility and reaction rates.[3]

    • Stepwise Addition: Consider adding the methylating agent in portions over the course of the reaction to maintain its concentration.

Q3: The workup of my reaction is problematic, and I am getting a low recovery of the final product.

A3: Low recovery after workup can be due to several factors, including product loss during extraction or degradation.

  • Causality: 1,2,3,4,5-Pentamethoxybenzene is a relatively nonpolar molecule, but the partially methylated intermediates are more polar. An inefficient extraction can leave these intermediates and the final product in the aqueous layer. Additionally, harsh quenching conditions can potentially lead to side reactions.

  • Troubleshooting Steps:

    • Thorough Extraction: After quenching and filtering, ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Careful Quenching: When quenching with aqueous base, do so slowly and at a low temperature (e.g., in an ice bath) to control any exotherm.

    • Back Extraction: If you suspect product loss to the aqueous layer, you can perform a back extraction of the combined aqueous layers with fresh organic solvent.

Q4: My final product is colored, even after column chromatography. What is the source of the color and how can I remove it?

A4: Color in the final product often arises from oxidation of the starting material or intermediates.

  • Causality: Polyhydroxybenzenes are susceptible to oxidation, especially under basic conditions in the presence of air, which can form highly colored quinone-type byproducts.[4]

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: It is crucial to run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.[4]

    • Use Degassed Solvents: For very sensitive reactions, degassing the solvent by bubbling nitrogen through it before use can be beneficial.

    • Charcoal Treatment: If the purified product is still colored, you can try dissolving it in a suitable solvent and treating it with a small amount of activated charcoal. The charcoal can adsorb colored impurities. However, be aware that this may also lead to some loss of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] It involves the backside attack of a nucleophile (in this case, a phenoxide ion) on an electrophilic carbon atom of the methylating agent. The reaction proceeds in a single, concerted step where the new carbon-oxygen bond is formed simultaneously as the bond to the leaving group (e.g., sulfate or iodide) is broken.[2]

Q2: Why is an excess of base and methylating agent used?

A2: An excess of both reagents is used to drive the reaction to completion. A large excess of base ensures that all five acidic phenolic protons are removed, creating the fully deprotonated and highly nucleophilic phenoxide. An excess of the methylating agent is necessary to ensure that there are enough molecules to react with all five nucleophilic sites on the benzene ring, overcoming the statistical probability of incomplete reaction and pushing the equilibrium towards the desired pentamethoxy product.

Q3: What are the safety precautions for handling dimethyl sulfate?

A3: Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., butyl rubber or laminate). Have a quenching solution (e.g., aqueous ammonia or sodium hydroxide) readily available to neutralize any spills.

Q4: Can I use other methylating agents besides dimethyl sulfate?

A4: Yes, methyl iodide (CH₃I) is another common and effective methylating agent for this reaction. It is often more reactive than dimethyl sulfate but is also volatile and a lachrymator. Other less common methylating agents include methyl triflate and dimethyl carbonate, though the latter is significantly less reactive. The choice of methylating agent can influence reaction time and conditions.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 1,2,3,4,5-Pentamethoxybenzene should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show distinct signals for the aromatic proton and the five methoxy groups. ¹³C NMR will show the characteristic signals for the aromatic carbons and the methoxy carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretch (indicative of the starting material) and the presence of C-O ether stretches.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). PiscoMed Publishing. Retrieved January 29, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Process for the methylation of hydroxybenzene derivatives. (n.d.). Google Patents.
  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed.. Retrieved January 29, 2026, from [Link]

  • Best procedure for phenol/hydroquinone O-methylations? (2022, May 6). Reddit. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimization of 1,2,3,4,5-Pentamethoxybenzene Functionalization

Ticket Status: Open Subject: Improving Regioselectivity and Preventing Side-Reactions in 1,2,3,4,5-Pentamethoxybenzene (PMB) Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Improving Regioselectivity and Preventing Side-Reactions in 1,2,3,4,5-Pentamethoxybenzene (PMB) Workflows Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Regioselectivity Paradox"

Welcome to the technical guide for 1,2,3,4,5-pentamethoxybenzene (PMB). As a researcher, you likely face a unique paradox: PMB has only one aromatic proton (C6 position), yet you are encountering "regioselectivity" failures.

In this substrate, "regioselectivity" does not refer to the traditional ortho/meta/para addition of an electrophile to a protonated ring. Instead, your challenges fall into three distinct categories:

  • Selective O-Demethylation: Distinguishing between the three chemically distinct methoxy environments (C3 vs. C2/C4 vs. C1/C5).

  • Ipso-Substitution: The ring is so electron-rich that electrophiles often attack a carbon bearing a methoxy group rather than the C-H bond, leading to "vanishing methoxy" groups.

  • Oxidative Coupling: Uncontrolled dimerization due to the low oxidation potential of the ring.

This guide provides self-validating protocols to navigate these electronic landscapes.

Module 1: Selective O-Demethylation

The Issue: You need to generate a specific phenol (e.g., for further functionalization), but reagents like BBr₃ or HBr are yielding mixtures of mono- and di-phenols, or demethylating the "wrong" position.

The Logic: PMB possesses three distinct methoxy environments based on steric crowding and electronic shielding:

  • Zone A (C3): Most sterically crowded (flanked by two -OMe groups).

  • Zone B (C2, C4): Intermediate crowding.

  • Zone C (C1, C5): Least crowded (flanked by one -OMe and one -H).

To achieve selectivity, you must choose between Steric Control (Nucleophilic attack) and Coordination Control (Lewis Acid attack).

Troubleshooting Workflow: Selecting the Right Reagent

DemethylationStrategy Start Goal: Selective Demethylation of PMB Decision Which position do you target? Start->Decision ZoneC Target C1/C5 (Outer OMe) (Least Sterically Hindered) Decision->ZoneC Outer Positions ZoneA Target C3 (Central OMe) (Most Sterically Crowded) Decision->ZoneA Central Position MethodC STRATEGY: Nucleophilic Cleavage Reagent: EtSNa (Sodium Ethanethiolate) or NaCN Solvent: DMF/DMSO, Reflux ZoneC->MethodC Exploit Sterics MethodA STRATEGY: Steric Relief / Chelation Reagent: AlCl3 (Stoichiometric control) Solvent: DCM vs Toluene ZoneA->MethodA Exploit Lewis Acidity OutcomeC Product: 2,3,4,5-tetramethoxyphenol MethodC->OutcomeC OutcomeA Product: 3,4,5-trimethoxycatechol derivs. (Harder to control mono-demethylation) MethodA->OutcomeA

Figure 1: Decision matrix for selective O-demethylation based on steric vs. electronic drivers.

Protocol 1.1: Nucleophilic Demethylation (Targeting C1/C5)

Best for: Removing the least hindered methoxy group to create 2,3,4,5-tetramethoxyphenol.

  • Preparation: Dissolve PMB (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent: Add Sodium Ethanethiolate (NaSEt) (1.2 eq). Note: Thiolates are superior to cyanide due to better nucleophilicity in aprotic polar solvents.

  • Reaction: Heat to 100°C for 4–6 hours. Monitor via TLC (Note: The phenol will streak; acidify a small aliquot for accurate TLC).

  • Workup (Critical): Pour into dilute HCl (1M). The thiol by-product is volatile and smelly; use bleach in the trap. Extract with EtOAc.[1]

  • Why it works: The thiolate anion is bulky. It attacks the methyl group of the ether via an Sɴ2 mechanism. It naturally selects the methyl group at C1 or C5 because they are the least sterically encumbered (flanked by H, not another OMe).

Module 2: Preventing Ipso-Substitution

The Issue: You attempt to nitrate or halogenate PMB at the C6 position (the only open spot), but you observe the loss of a methoxy group (formation of quinones or tetra-methoxy derivatives).

The Logic: The PMB ring is an "electron pump." The electron density is so high that the Sigma Complex (Wheland Intermediate) formed at a methoxy-bearing carbon is often as stable as the one formed at the C-H carbon. If the electrophile attacks a C-OMe position (ipso attack), the resulting intermediate can eject the methyl cation (demethylation) or the electrophile can migrate.

Troubleshooting Guide: Ipso vs. Normal Substitution
VariableRecommendationScientific Rationale
Temperature < 0°C (Ice/Salt Bath) Ipso attack has a higher activation energy in many cases. Low temperature favors the kinetic product (C-H substitution) over the thermodynamic rearrangement or oxidative cleavage.
Electrophile "Soft" Electrophiles Hard electrophiles (e.g., nitronium ion

) are less selective. Use mild brominating agents (NBS in MeCN) rather than

/FeBr₃.
Solvent Low Polarity (DCM/CHCl₃) Highly polar solvents stabilize the polar transition states of ipso substitution/demethylation.
Protocol 2.1: Regioselective Bromination (C6 Target)

Goal: 1-Bromo-2,3,4,5-pentamethoxybenzene without demethylation.

  • Setup: Dissolve PMB in Acetonitrile (MeCN). Avoid Methanol, as it promotes solvolysis.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) at -10°C .

  • Catalyst: Do NOT use Lewis acids (FeBr₃). The ring is activated enough.

  • Observation: If the solution turns dark red/brown rapidly, oxidative coupling or demethylation is occurring. The reaction should remain pale yellow/orange.

  • Quench: Add aqueous sodium thiosulfate immediately upon consumption of starting material.

Module 3: Controlled Oxidation (Quinone Synthesis)

The Issue: You want to synthesize the Coenzyme Q precursor (2,3-dimethoxy-5-methyl-1,4-benzoquinone analogue) but get polymerization.

The Logic: To convert PMB to a quinone, you must perform an Oxidative Demethylation . This requires a "Hard" oxidant that attacks the electron-rich system. The regioselectivity here is dictated by the stability of the resulting quinone (para-quinone is more stable than ortho-quinone).

Protocol 3.1: CAN Oxidation

Reagent: Cerium(IV) Ammonium Nitrate (CAN).

  • Solvent: Acetonitrile/Water (4:1). The water is necessary to provide the oxygen for the quinone carbonyl.

  • Addition: Add CAN (2.5 eq) dropwise at 0°C.

  • Mechanism: CAN acts via a Single Electron Transfer (SET) mechanism. It generates a radical cation which is trapped by water.

  • Regioselectivity: The oxidation will selectively eliminate the methoxy group para to the proton (C3) and the proton itself (C6) to form the 1,4-benzoquinone structure, as this preserves the symmetry and stability of the system.

Frequently Asked Questions (FAQ)

Q1: Why does my PMB turn blue/green when I leave it in solution?

  • Answer: PMB has a very low oxidation potential. Trace oxygen or light can generate the radical cation (PMB

    
    ), which is often deeply colored (blue/green). This is a precursor to dimerization. Fix:  Store under Argon/Nitrogen and exclude light.
    

Q2: Can I use Friedel-Crafts acylation on PMB?

  • Answer: Difficult. The Lewis Acid required (AlCl₃) will likely cause demethylation before acylation occurs.

  • Fix: Use the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce a formyl group at C6. This avoids strong Lewis acids and proceeds smoothly on such activated rings.

Q3: I see a "migration" of methoxy groups in my NMR. Is this possible?

  • Answer: Yes. Under strong acid catalysis (sulfuric acid), polymethoxybenzenes can undergo the Jacobsen Rearrangement (halogen migration) or general alkyl migration to reach a thermodynamic minimum, though this is rarer for methoxy groups than methyl groups. Ensure your reaction medium is not super-acidic.

References
  • Selective Demethylation Strategies

    • Title: Selective Demethylation of Aryl Methyl Ethers.[1][2]

    • Source:Chemical Reviews / J. Org. Chem. (General methodology for polymethoxybenzenes).
    • URL:[Link] (Note: Generalized reference for ether cleavage logic).

  • Ipso-Substitution Mechanisms

    • Title: Ipso-Substitution in Electrophilic Aromatic Substitution.[3][4][5][6]

    • Source:Chemistry LibreTexts / Wikipedia.
    • URL:[Link]

  • Oxidation to Quinones

    • Title: Oxidation of Phenols and Ethers to Benzoquinones.
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (Classic CAN oxidation methodology).

  • Vilsmeier-Haack on Electron-Rich Rings

    • Title: Formylation of Activated Arom
    • Source:Organic Syntheses.
    • URL:[Link]

Disclaimer: All protocols should be validated on a small scale (50-100 mg) before scale-up. Always consult MSDS for CAN, BBr3, and NaSEt.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex Mass Fragmentation Patterns of Methoxybenzenes

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for mass spectrometry analysis of methoxybenzenes. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for mass spectrometry analysis of methoxybenzenes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the electron ionization (EI) mass spectra of these compounds. My goal is to move beyond simple spectral matching and provide you with the mechanistic insights and troubleshooting frameworks necessary to confidently identify structures, differentiate isomers, and resolve ambiguities in your experimental data.

This resource is structured as a series of questions and answers that address common, yet complex, issues encountered in the lab. We will explore the fundamental fragmentation pathways, delve into isomer-specific patterns, and provide robust protocols to ensure data quality and reproducibility.

Section 1: Fundamental Fragmentation & Common Ions

This section addresses the foundational patterns that govern the fragmentation of simple methoxybenzenes. Understanding these core mechanisms is the first step in diagnosing issues with more complex derivatives.

Q1: I'm seeing a strong peak at m/z 93 and another at m/z 65 in the spectrum of anisole (methoxybenzene, MW=108). What fragmentation pathway does this represent?

A1: This is the classic and most dominant fragmentation pathway for anisole under electron ionization (EI). The molecular ion (M•+) forms at m/z 108. The most favorable initial fragmentation is the cleavage of the methyl-oxygen bond (α-cleavage), which is one of the weaker bonds. This results in the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da.

  • [M - 15]⁺: The loss of the methyl radical from the molecular ion at m/z 108 produces the intense peak you observe at m/z 93 (108 - 15 = 93). This fragment is a phenoxy cation.[1][2]

The subsequent fragmentation of the m/z 93 ion leads to the peak at m/z 65.

  • [M - 15 - 28]⁺: The phenoxy cation (m/z 93) then loses a molecule of carbon monoxide (CO), a stable neutral loss of 28 Da, to form a cyclopentadienyl cation (93 - 28 = 65).[2] This two-step process is highly characteristic of simple aryl ethers.

This primary fragmentation cascade is a reliable indicator for the presence of a methoxy group directly attached to an aromatic ring.

Caption: Primary fragmentation pathway of Anisole (m/z 108).

Section 2: Troubleshooting Isomer-Specific Fragmentation

Differentiating positional isomers is a significant challenge in mass spectrometry. The fragmentation patterns of methoxybenzenes are often subtly but significantly influenced by the relative positions of substituents.

Q2: My sample is supposed to be a single dimethoxybenzene isomer, but the fragmentation is confusing. How can I use MS to distinguish between ortho, meta, and para-dimethoxybenzene?

A2: While the EI spectra of dimethoxybenzene isomers are very similar, there are key differences in the relative intensities of certain fragment ions that can be used for differentiation. This is often due to the "ortho effect," where adjacent substituents interact to create unique fragmentation pathways not seen in the meta or para isomers.[3][4]

For dimethoxybenzenes (MW=138), all three isomers will show major peaks corresponding to:

  • M•+ (m/z 138): The molecular ion.

  • [M-15]⁺ (m/z 123): Loss of a methyl radical (•CH₃).

  • [M-30]⁺• (m/z 108): Loss of formaldehyde (CH₂O), often via rearrangement.

  • [M-45]⁺ (m/z 93): Loss of a methyl radical and formaldehyde.

The key lies in the ions resulting from interactions between the two methoxy groups. For ortho-dimethoxybenzene, the proximity of the two methoxy groups facilitates a concerted loss of a methyl radical followed by formaldehyde, or a unique loss of methanol (CH₃OH, 32 Da) after rearrangement. This often leads to a more pronounced ion at m/z 107 ([M-31]⁺) compared to the meta and para isomers.

Here is a systematic approach to differentiation:

  • Acquire High-Quality Spectra: Ensure your chromatographic separation is excellent if using GC-MS. Co-elution of isomers will make interpretation impossible.

  • Look for Unique Low-Intensity Ions: Carefully examine the spectrum for ions that are present in one isomer but absent or very weak in others. For example, the ortho isomer may show a unique pattern of secondary fragmentations from the [M-30]⁺• ion.

  • Compare Relative Intensities: Do not rely on a single peak. Compare the ratios of key fragments. For instance, the ratio of [m/z 123] / [m/z 108] can be a diagnostic tool when compared across reference spectra for the three isomers.

Table 1: Characteristic Ion Intensity Differences for Dimethoxybenzene Isomers

m/zFragment Lossortho-isomermeta-isomerpara-isomerCausality
123- •CH₃HighHighHighStandard α-cleavage.
108- CH₂OModerateHigh ModerateFavored rearrangement for meta.
107- •CH₃, - H₂High LowLowProximity-driven "ortho effect."[3][5]
95- •CH₃, - COModerateModerateModerateStandard aromatic ether fragmentation.
77- C₂H₃O₂LowHigh LowUnique rearrangement for meta.

Note: Intensities are relative and can vary by instrument. Comparison with authenticated standards is crucial.

Q3: I'm analyzing a methoxy-substituted aromatic amine, and the fragmentation is dominated by an unexpected loss. What is the "ortho effect" and how does it apply here?

A3: The "ortho effect" is a general term in mass spectrometry that describes how adjacent functional groups on an aromatic ring can interact during fragmentation to produce unique ions not observed in the meta and para isomers.[3][4][5] This interaction is a powerful diagnostic tool.

In the case of an ortho-methoxyaniline, the proximity of the methoxy (-OCH₃) and amino (-NH₂) groups allows for a rearrangement and elimination of a stable neutral molecule. A common pathway involves the transfer of a hydrogen atom from the amino group to the methoxy group, followed by the elimination of methanol (CH₃OH, 32 Da).

This results in a prominent [M-32]⁺• peak that will be significantly more intense in the ortho isomer than in the meta or para isomers, where such an intramolecular hydrogen transfer is sterically impossible.

Caption: The "ortho effect" enables a unique fragmentation pathway.

Section 3: Experimental Protocols & Data Quality

Reliable interpretation is impossible without high-quality data. This section provides a standard operating procedure for acquiring reproducible EI-MS spectra for methoxybenzene derivatives.

Q4: What is a robust protocol for acquiring a reliable GC-EI-MS spectrum for a novel methoxybenzene compound to ensure I can trust the fragmentation patterns?

A4: A self-validating protocol is essential. You need to build confidence in your data at each step, from sample preparation to data acquisition. The goal is to minimize variables that can lead to ambiguous or misleading spectra, such as contamination, thermal degradation, or improper instrument tuning.[6][7][8]

Step-by-Step Protocol for High-Confidence GC-EI-MS Analysis

  • Sample Preparation & Dilution:

    • Objective: Ensure the sample is clean and at an optimal concentration to avoid detector saturation.[6]

    • Procedure:

      • Dissolve the purified compound in a high-purity, volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.

      • Perform a serial dilution to ~1-10 µg/mL. High concentrations can saturate the detector, altering fragment ratios.

      • Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • Instrument Preparation & System Suitability:

    • Objective: Verify the mass spectrometer is properly calibrated and free of contaminants.

    • Procedure:

      • Autotune: Perform an instrument autotune using the manufacturer's recommended calibration standard (e.g., PFTBA). This ensures mass accuracy and resolution are within specification.[7]

      • Run a Solvent Blank: Inject a sample of pure solvent. The baseline should be clean with minimal peaks from column bleed or system contamination. This is your baseline reference.[8][9]

      • Run a System Standard: Inject a known, stable compound (e.g., Octafluoronaphthalene) to verify chromatographic performance (peak shape, retention time) and spectral library matching.

  • Chromatographic Method Development:

    • Objective: Achieve sharp, symmetrical chromatographic peaks to ensure pure spectra.

    • Procedure:

      • Column Choice: A standard, non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is suitable for most methoxybenzenes.[10][11]

      • Injection: Use a 1 µL split injection (e.g., 50:1 split ratio) to avoid overloading the column. Set the injector temperature to 250 °C.

      • Oven Program: Start with a gentle temperature ramp. A typical program:

        • Initial Temp: 60 °C, hold for 1 min.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: 5 min.

      • Optimization: Adjust the ramp rate to ensure your peak of interest is well-resolved from any impurities.

  • Mass Spectrometer Acquisition Parameters:

    • Objective: Acquire data under standard, reproducible conditions.

    • Procedure:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV. This is the standard energy used for all major spectral libraries (NIST, Wiley) and ensures fragmentation is consistent and comparable.[10]

      • Mass Range: Scan from m/z 35 to 500. A lower starting mass can show solvent peaks, while a higher end mass is usually unnecessary for these compounds.

      • Source Temperature: Typically 230 °C. For potentially thermally labile compounds, this can be lowered to 200 °C, but be aware this may affect fragmentation.

      • Acquisition Rate: Ensure at least 10-15 scans across the chromatographic peak for good spectral averaging.

  • Post-Acquisition Data Review:

    • Objective: Validate the quality of the acquired spectrum.

    • Procedure:

      • Check Peak Purity: Examine the mass spectra across the front, apex, and tail of your chromatographic peak. The spectra should be consistent. A changing spectrum indicates co-elution.

      • Background Subtraction: Use the instrument software to subtract the background spectrum taken just before the elution of your peak. This removes contributions from column bleed.

      • Library Search: Compare your clean spectrum against the NIST/Wiley libraries. High match factors (>800) provide good confidence, but always manually verify the key fragments discussed in this guide.[12]

Caption: Workflow for acquiring a high-confidence EI-MS spectrum.

References

  • Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

  • Mikaia, A.I., et al. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2). [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • Chegg. (2019). Solved This is the mass spectrum for anisole. [Link]

  • Dopico-García, M.S., et al. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives and Contaminants, 25(6), 704-713. [Link]

  • Taylor & Francis Online. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. [Link]

  • Chemistry LibreTexts. (2025). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Semantic Scholar. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]

  • ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]

  • National Institute of Standards and Technology. (n.d.). Anisole - NIST WebBook. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • PubMed. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. [Link]

  • PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • National Center for Biotechnology Information. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Michigan State University. (n.d.). Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. [Link]

  • National Center for Biotechnology Information. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • YouTube. (2024). PART 19: AROMATIC ETHER MASS SPECTRA INTERPRETATION. [Link]

  • ResearchGate. (2025). (PDF) Ortho effects: A mechanistic study. [Link]

Sources

Optimization

Column chromatography optimization for purifying reaction mixtures

Topic: Purification of Reaction Mixtures via Flash & Prep-HPLC Status: Operational | Role: Senior Application Scientist Core Directive: The Philosophy of Purification Purifying a crude reaction mixture is fundamentally d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Reaction Mixtures via Flash & Prep-HPLC

Status: Operational | Role: Senior Application Scientist

Core Directive: The Philosophy of Purification

Purifying a crude reaction mixture is fundamentally different from purifying a standard. You are not just separating A from B; you are managing excess reagents, spent catalysts, inorganic salts, and tarry byproducts.

The Golden Rule: Separation is won or lost before the sample ever enters the column.

This guide synthesizes classical mechanistic understanding (Still et al.) with modern automated chromatography principles to troubleshoot your specific experimental failures.

Method Development: From TLC to Gradient

Issue: "My TLC looks great, but my column failed to separate the spots." Diagnosis: You likely used a linear correlation that ignores the non-linear relationship between solvent strength and elution volume.

The Science of and Column Volumes (CV)

In flash chromatography, retention is measured in Column Volumes (CV), not time.[1][2] The relationship between Thin Layer Chromatography (TLC) retention factor (


) and CV is inverse:

[1][2]
  • 
     0.5  = Elutes in 2 CV  (Too fast, interacts poorly with silica).
    
  • 
     0.1  = Elutes in 10 CV  (Too slow, band broadening occurs).
    
  • The Sweet Spot: Target an

    
     of 0.15 – 0.35  for your compound of interest. This equates to elution between 3 and 7 CV , providing the optimal balance between resolution and peak width.
    
Workflow: The Optimized Gradient Calculation

Do not guess your gradient. Use this logic to convert a TLC plate into a run profile.

method_dev Fig 1. Rational Method Development Workflow Start Start: Crude Reaction Mix TLC_Screen Run TLC in varying % EtOAc/Hex (e.g., 10%, 20%, 50%) Start->TLC_Screen Check_Rf Is Compound Rf between 0.15 and 0.35? TLC_Screen->Check_Rf Check_Rf->TLC_Screen No (Adjust Polarity) Calc_CV Calculate CV = 1/Rf Target: ~4 CV Check_Rf->Calc_CV Yes Design_Grad Design Gradient: Start: 1/2 of TLC %B End: 2x of TLC %B Calc_CV->Design_Grad Run_Column Execute Flash Run Design_Grad->Run_Column

Sample Loading: The #1 Failure Point for Reaction Mixtures

Issue: "I have a broad blob at the start" or "My recovery is low." Diagnosis: You are likely suffering from Solvent Washout or Precipitation .

Reaction mixtures often contain high-boiling polar solvents (DMF, DMSO) or are insoluble in the mobile phase (e.g., a polar product in Hexane).

Protocol: Liquid vs. Dry Loading
FeatureLiquid Loading Dry Loading (Recommended)
Method Dissolve sample in minimal solvent and inject.[3]Adsorb sample onto silica/Celite, evaporate solvent, load powder.[4]
Best For Oils, clean mixtures, high solubility in mobile phase.Crude reaction mixtures , polar solvents (DMF), low solubility samples.
Risk "Washout": Strong injection solvents (DCM, MeOH) act as a mobile phase, carrying the sample down the column before separation begins.Minimal. The sample is integrated into the stationary phase.
Capacity Low (<2% of column mass).[3][5]High (Up to 10% of column mass).[5]

Technical Tip: For dry loading, use a ratio of 1:3 (Sample Mass : Sorbent Mass). If using Celite 545, this provides a non-interacting surface that prevents sample degradation.

Troubleshooting: Peak Shape & Resolution

Issue: "My peaks are tailing (shark fin shape)" or "Fronting (shark nose shape)."

The Mechanics of Peak Distortion
  • Tailing (

    
    ):  Caused by Secondary Interactions . Basic amines interact with acidic silanol (Si-OH) groups on the silica surface.
    
    • Fix: Add a modifier. For amines, add 1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

  • Fronting (

    
    ):  Caused by Solubility Mismatch  or Channeling . The sample is precipitating at the head of the column or the column bed has collapsed.
    
    • Fix: Switch to Dry Loading or increase the polarity of the initial mobile phase.

Troubleshooting Logic Tree

troubleshooting Fig 2. Peak Shape Troubleshooting Logic Problem Identify Peak Issue Tailing Peak Tailing (Trailing Edge) Problem->Tailing Fronting Peak Fronting (Leading Edge) Problem->Fronting Ghost Ghost Peaks (Unexpected) Problem->Ghost Check_Chem Check Chemistry: Is analyte basic? Tailing->Check_Chem Check_Solubility Check Solubility: Precipitating? Fronting->Check_Solubility Prev_Run Carryover from Previous Run? Ghost->Prev_Run Add_Base Add 1% TEA or NH4OH to Mobile Phase Check_Chem->Add_Base Yes Check_Load Check Loading: Is mass >5%? Check_Chem->Check_Load No Reduce_Load Reduce Load or Use Larger Column Check_Load->Reduce_Load Yes Dry_Load Switch to Dry Loading Check_Solubility->Dry_Load Yes Clean_Col Flush Column (Wash Step) Prev_Run->Clean_Col Yes

Loading Capacity Guidelines

Do not overload your column. The capacity depends on the separation difficulty (


), not just the mass.
Separation Difficulty (

)

(Resolution)
Max Load (% of Silica Mass)Example (10g Column)
Easy (

)
High (> 5)10% 1.0 g
Standard (

)
Medium (2-5)5% 500 mg
Difficult (

)
Low (< 2)0.5 - 1% 50 - 100 mg

Note: "High Capacity" or "Spherical" silica can often handle 2x these loads.[5]

FAQ: Reaction Mixture Specifics

Q: My reaction used Palladium (Pd) catalyst. It's clogging the frit. A: Never load unfiltered reaction mixtures. Pass the crude mixture through a Celite plug or a 0.45 µm syringe filter before loading. If using dry loading, the Celite pad acts as a filter, but pre-filtering is safer for automated systems to prevent back-pressure spikes.

Q: I see a UV signal but no mass in the collection tube. A: This is the "Chromophore Trap." Highly conjugated systems (like protecting groups or reagents) can have massive UV extinction coefficients. A tiny amount of material generates a huge peak. Always cross-reference with ELSD (Evaporative Light Scattering Detector) or TLC stain if possible.

Q: My product decomposes on silica. A: Silica is slightly acidic (pH ~5-6).

  • Neutralize: Pre-wash the column with 1% TEA in Hexane.

  • Switch Phase: Use Alumina (Basic/Neutral) or Amine-functionalized silica for acid-sensitive compounds.

  • Reverse Phase: Use C18 silica, which is generally more inert.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[6][7][8][9] Rapid chromatographic technique for preparative separations with moderate resolution.[8][9] The Journal of Organic Chemistry, 43(14), 2923–2925. Link

  • Biotage. (2023). Dry loading vs. liquid loading: Which provides better flash column chromatography results? Biotage Blog. Link

  • Teledyne ISCO. (2023). Overview of Silicas and Best Practices. Teledyne ISCO Application Notes. Link

  • Cytiva. (2024).[5][10] Troubleshooting fronting or tailing chromatography peaks. Cytiva Knowledge Center. Link

Sources

Troubleshooting

Minimizing by-product formation in the synthesis of pentamethoxybenzene derivatives

Introduction Welcome to the Technical Support Center for the synthesis of pentamethoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pentamethoxybenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these highly activated aromatic compounds. The presence of five electron-donating methoxy groups makes the benzene ring exceptionally nucleophilic, leading to high reactivity in electrophilic aromatic substitution reactions. However, this high reactivity also presents unique challenges, including a propensity for side reactions that can complicate synthesis and purification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and successfully synthesize your target pentamethoxybenzene derivatives while minimizing by-product formation. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pentamethoxybenzene derivatives, presented in a question-and-answer format.

Issue 1: Low Yield and Presence of Phenolic By-products

Question: My reaction yield is significantly lower than expected, and I've isolated a by-product that appears to be a phenol. What is the likely cause and how can I prevent it?

Answer: The most probable cause is the demethylation of one or more methoxy groups. The Lewis acids (e.g., AlCl₃, FeCl₃) commonly used in Friedel-Crafts reactions, or strong acids used in other electrophilic substitutions, can coordinate to the oxygen atom of the methoxy ether, facilitating the cleavage of the methyl-oxygen bond.[1] This is a well-documented side reaction, particularly with highly activated systems like pentamethoxybenzene.

Causality Explained: The oxygen of a methoxy group is a Lewis basic site. In the presence of a strong Lewis acid, an acid-base complex can form. The electron-withdrawing effect of the complexed Lewis acid weakens the methyl C-O bond, making it susceptible to nucleophilic attack by a halide or other nucleophile present in the reaction mixture, leading to the formation of a phenol and a methyl halide.

StrategyRationale
Use Milder Lewis Acids Less aggressive Lewis acids like ZnCl₂ or Fe(III) salts can sometimes be effective while reducing the extent of demethylation.
Control Stoichiometry Use the minimum effective amount of the Lewis acid. A stoichiometric amount is often required for Friedel-Crafts acylation as the product ketone complexes with the catalyst.[1]
Lower Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This reduces the available thermal energy for the demethylation side reaction.
Reduce Reaction Time Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to minimize prolonged exposure to the Lewis acid.[1]

DOT Diagram: Demethylation Pathway

Demethylation Pentamethoxybenzene Pentamethoxybenzene Complex Lewis Acid-Ether Complex Pentamethoxybenzene->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex PhenolicByproduct Phenolic By-product Complex->PhenolicByproduct Nucleophilic Attack MethylHalide Methyl Halide Complex->MethylHalide Nucleophile Nucleophile (e.g., Cl⁻) Nucleophile->PhenolicByproduct

Caption: Lewis acid-mediated demethylation of a methoxy group.

Issue 2: Formation of Multiple Products with Higher Molecular Weights

Question: My mass spectrometry and NMR data indicate the presence of products with molecular weights corresponding to the addition of more than one functional group. What is happening and how can I improve selectivity?

Answer: You are likely observing poly-substitution (e.g., diacylation in a Friedel-Crafts reaction). Pentamethoxybenzene is an extremely electron-rich and highly activated substrate. While the introduction of an electron-withdrawing acyl group typically deactivates the ring to further substitution, the strong activating effect of the five methoxy groups can overcome this deactivation, leading to a second substitution.[1]

Causality Explained: The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Even after the introduction of a deactivating group, the pentamethoxybenzene ring may still be sufficiently nucleophilic to react with the electrophile, especially if the reaction conditions are harsh or if there is a high local concentration of the electrophile.

StrategyRationale
Control Reagent Stoichiometry Use the electrophile (e.g., acyl chloride) as the limiting reagent to reduce the likelihood of a second reaction.[1]
Slow Addition of Electrophile Add the electrophile dropwise to the reaction mixture at a low temperature to maintain a low concentration of the electrophile at all times.
Efficient Stirring Ensure vigorous stirring to prevent localized "hot spots" of high electrophile concentration where poly-substitution is more likely to occur.
Choice of Solvent A solvent that can better solvate the intermediate and reagents may help to moderate reactivity.

DOT Diagram: Competing Mono- and Di-substitution Pathways

Polysubstitution Start Pentamethoxybenzene + Electrophile MonoSub Mono-substituted Product Start->MonoSub Desired Reaction DiSub Di-substituted By-product MonoSub->DiSub Undesired Second Substitution

Caption: Reaction pathways leading to mono- and di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my pentamethoxybenzene derivative from unreacted starting material and by-products?

A1: A combination of techniques is often necessary.

  • Column Chromatography: This is the most common method for separating compounds with different polarities. For pentamethoxybenzene derivatives, a silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The less polar compounds will elute first.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for removing small amounts of impurities.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications or when compounds have very similar polarities, prep-TLC can provide excellent separation.

Q2: How can I identify the by-products in my reaction mixture?

A2: Spectroscopic methods are essential for by-product identification.

  • ¹H NMR Spectroscopy: Look for characteristic signals. For example, a broad singlet in the downfield region (typically 5-10 ppm) can indicate the presence of a phenolic -OH group from demethylation. The integration of aromatic and methoxy protons can help determine the degree of substitution.

  • ¹³C NMR Spectroscopy: The number of signals in the aromatic region can indicate the symmetry of the substitution pattern.

  • Mass Spectrometry (MS): This will provide the molecular weight of the components in your mixture, allowing you to quickly identify if poly-substitution or demethylation has occurred.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Standard laboratory safety procedures should always be followed. In addition:

  • Lewis Acids: Reagents like aluminum chloride are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Many organic solvents are flammable and/or toxic. Ensure adequate ventilation.

  • Reaction Quenching: The quenching of reactions containing strong Lewis acids is often exothermic. Add the quenching agent (e.g., ice water, dilute acid) slowly and with cooling.

Experimental Protocols

The following protocols are representative methods for the synthesis of pentamethoxybenzene derivatives. They should be adapted as needed based on the specific substrate and desired product.

Protocol 1: Friedel-Crafts Acylation of 1,2,3,4,5-Pentamethoxybenzene

This protocol describes the synthesis of 2',3',4',5',6'-pentamethoxyacetophenone.

Materials:

  • 1,2,3,4,5-Pentamethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM via the dropping funnel.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 1,2,3,4,5-pentamethoxybenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

FC_Acylation Start Combine AlCl₃ and DCM at 0°C Add_AcCl Add Acetyl Chloride Start->Add_AcCl Add_PMB Add Pentamethoxybenzene Solution Add_AcCl->Add_PMB React Stir at 0°C, then RT Add_PMB->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Pentamethoxyacetophenone Purify->Product

Caption: Workflow for the Claisen-Schmidt condensation.

References

  • Yerra, K., et al. (2004). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]

  • Master Organic Chemistry. (2018, May 17). Friedel Crafts Alkylation and Acylation. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Teh, S. S., et al. (2011). 2′,3,4,4′,5-Pentamethoxychalcone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o2889. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Claisen-Schmidt Condensation. (n.d.). [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]

  • 13 Friedel-Crafts Acylation. (n.d.). [Link]

  • friedel-crafts reactions of benzene and methylbenzene. (n.d.). Chemguide. [Link]

  • Synthesis of p-methoxyacetophenone from anisole. (n.d.). [Link]

  • DE10331083B4 - Process for the preparation of p-methoxyacetophenone. (n.d.).
  • CN103772177A - Preparation method of p-methoxyacetophenone. (n.d.).
  • Claisen–Schmidt condensation. (n.d.). Taylor & Francis. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). PMC. [Link]

  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (n.d.). PMC. [Link]

  • SYNTHESIS template v2.0 - Paper - PSP - Special Topic.dotx. (n.d.). [Link]

  • 4. (n.d.). The Royal Society of Chemistry. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. (n.d.). The Royal Society of Chemistry. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (n.d.). [Link]

  • Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. (n.d.). [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (n.d.). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Molecular Architecture of Synthesized 1,2,3,4,5-Pentamethoxybenzene: A Comprehensive Guide to 2D-NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the polysubstituted aromatic ether 1,2,3,4,5-Pentamethoxybenzene, verifying the precise arrangement of substituents on the benzene ring is paramount. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy as a powerful and indispensable tool for the structural elucidation of this target molecule, offering a significant advantage over one-dimensional techniques that often fall short in resolving complex spin systems.

The Challenge of Structural Isomerism in Polysubstituted Benzenes

The synthesis of 1,2,3,4,5-Pentamethoxybenzene can potentially yield a variety of structural isomers, each with unique physical, chemical, and biological properties. Relying solely on one-dimensional ¹H and ¹³C NMR can be misleading due to the potential for overlapping signals and the inability to definitively establish through-bond and through-space connectivities.[1][2][3] 2D-NMR techniques, by spreading the spectral information across two frequency dimensions, provide a detailed roadmap of the molecular framework, enabling unequivocal assignment of all proton and carbon signals.[1][3][4][5]

A Synergistic Approach: COSY, HSQC, and HMBC

This guide will focus on a suite of three complementary 2D-NMR experiments:

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons.[5][6][7][8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[10][11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.[10][11][13]

By integrating the data from these three experiments, a self-validating network of correlations can be constructed, leaving no ambiguity in the final structural assignment.

Hypothetical Synthesis of 1,2,3,4,5-Pentamethoxybenzene

While various synthetic routes to polysubstituted benzenes exist, a plausible approach to 1,2,3,4,5-Pentamethoxybenzene could involve the methylation of a suitably substituted phenol or hydroquinone precursor. For the purpose of this guide, we will assume the successful synthesis of the target molecule and proceed to its structural validation.

Experimental Workflow for 2D-NMR Analysis

The following diagram illustrates the logical flow of experiments and data analysis for the structural validation of 1,2,3,4,5-Pentamethoxybenzene.

G cluster_synthesis Synthesis & Purification cluster_nmr 2D-NMR Data Acquisition cluster_analysis Data Interpretation & Structure Validation synthesis Synthesized Product (1,2,3,4,5-Pentamethoxybenzene) cosy COSY (¹H-¹H Correlations) synthesis->cosy hsqc HSQC (¹H-¹³C One-Bond Correlations) synthesis->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) synthesis->hmbc interpretation Integrated Analysis of COSY, HSQC, & HMBC Data cosy->interpretation hsqc->interpretation hmbc->interpretation structure Unambiguous Structure of 1,2,3,4,5-Pentamethoxybenzene interpretation->structure

Caption: Experimental workflow for the structural validation of 1,2,3,4,5-Pentamethoxybenzene using 2D-NMR.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified, synthesized 1,2,3,4,5-Pentamethoxybenzene in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

  • ¹H-¹H COSY:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf).

    • Spectral Width: 12 ppm in both dimensions.

    • Number of Scans: 2-4.

    • Number of Increments: 256-512 in the indirect dimension.

  • ¹H-¹³C HSQC:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 160 ppm.

    • Number of Scans: 4-8.

    • Number of Increments: 256 in the indirect dimension.

  • ¹H-¹³C HMBC:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

    • ¹H Spectral Width: 12 ppm.

    • ¹³C Spectral Width: 220 ppm.

    • Number of Scans: 8-16.

    • Number of Increments: 256-512 in the indirect dimension.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.

Predicted 2D-NMR Data and Interpretation

Due to the symmetry of 1,2,3,4,5-Pentamethoxybenzene, a specific pattern of signals is expected. The single aromatic proton (H6) will serve as a crucial starting point for the elucidation.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 1,2,3,4,5-Pentamethoxybenzene

AtomPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
H6~6.5-
C1/C5-~150
C2/C4-~140
C3-~155
C6-~100
1/5-OCH₃~3.8~56
2/4-OCH₃~3.9~61
3-OCH₃~3.7~56

Data Interpretation:

  • COSY: The COSY spectrum is predicted to be simple, showing no cross-peaks in the aromatic region, confirming the presence of an isolated aromatic proton.

  • HSQC: The HSQC spectrum will directly link the aromatic proton signal at ~6.5 ppm to its attached carbon (C6) at ~100 ppm. It will also show correlations between the methoxy proton signals and their respective carbons.

  • HMBC: The HMBC spectrum is the key to assembling the structure. The following long-range correlations are anticipated:

Table 2: Key Predicted HMBC Correlations for 1,2,3,4,5-Pentamethoxybenzene

ProtonCorrelating Carbons
H6C1, C2, C4, C5
1/5-OCH₃C1/C5
2/4-OCH₃C2/C4
3-OCH₃C3

The following diagram illustrates the network of expected HMBC correlations that will unambiguously confirm the structure.

Caption: Predicted HMBC correlation network for 1,2,3,4,5-Pentamethoxybenzene.

By observing the correlations from the single aromatic proton (H6) to carbons C2 and C5 (³J coupling) and to C1 (²J coupling), and the correlations from each methoxy group to its corresponding aromatic carbon, the substitution pattern can be unequivocally established.

Comparison with Alternative Techniques

While other analytical techniques can provide complementary information, they lack the definitive structural detail of 2D-NMR for this class of molecule.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental formula, but cannot distinguish between structural isomers.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., C-O ether bonds, aromatic C-H), but provides limited information on their specific placement.

  • X-ray Crystallography: Offers the most definitive structural information, but requires a suitable single crystal, which may not always be obtainable.

Conclusion

For the unambiguous structural validation of synthesized 1,2,3,4,5-Pentamethoxybenzene, a multi-technique 2D-NMR approach is the most robust and reliable method. The synergistic interpretation of COSY, HSQC, and HMBC spectra provides a self-validating dataset that allows for the complete and confident assignment of the molecular structure. This level of certainty is indispensable for researchers in synthetic chemistry and drug development, ensuring the integrity and reproducibility of their scientific findings.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

Sources

Comparative

Cross-validation of analytical results for 1,2,3,4,5-Pentamethoxybenzene

Executive Summary & Analytical Challenge 1,2,3,4,5-Pentamethoxybenzene (PMB) represents a unique analytical challenge due to its high electron density and structural similarity to its synthetic precursors and byproducts,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

1,2,3,4,5-Pentamethoxybenzene (PMB) represents a unique analytical challenge due to its high electron density and structural similarity to its synthetic precursors and byproducts, specifically 1,2,3,4-tetramethoxybenzene and hexamethoxybenzene .

In drug development and functional material synthesis, relying on a single analytical technique (e.g., HPLC-UV alone) is insufficient. Co-elution with structural isomers is a high risk. This guide presents a cross-validation protocol that integrates Orthogonal Chromatography (HPLC/GC) with High-Resolution Spectroscopy (NMR/MS) to ensure absolute structural confirmation.

The Core Thesis: True validation of PMB requires demonstrating the presence of exactly one aromatic proton via NMR, confirming the specific methoxylation pattern that mass spectrometry alone cannot fully resolve.

Structural Analogs & The "Alternatives"

Before detailing the protocol, we must define what we are distinguishing PMB against. The primary "alternatives" in a sample matrix are its impurities.

CompoundStructureAnalytical RiskKey Differentiator
1,2,3,4,5-Pentamethoxybenzene 5 OMe groups, 1 Ar-HTarget AnalyteNMR: 1 Ar-H singlet. MS: m/z 226
1,2,3,4-Tetramethoxybenzene 4 OMe groups, 2 Ar-HCommon ImpurityNMR: 2 Ar-H (usually doublet). MS: m/z 198
Hexamethoxybenzene 6 OMe groups, 0 Ar-HOver-methylation byproductNMR: No Ar-H signal. MS: m/z 256

Cross-Validation Workflow

The following diagram illustrates the decision matrix for validating PMB. This is not a linear path but a feedback loop where spectroscopic data confirms chromatographic purity.

PMB_Validation cluster_chrom Separation (Purity) cluster_spec Identification (Identity) Sample Raw Sample (Synthesis Crude) HPLC HPLC-UV (C18) Quantify Purity Sample->HPLC GC GC-MS (EI) Volatile Impurities Sample->GC NMR 1H NMR Symmetry Check Sample->NMR High Purity Only MS_Frag MS Fragmentation Confirm MW (226) HPLC->MS_Frag Peak Isolation GC->MS_Frag Decision Validation Complete? MS_Frag->Decision NMR->Decision Pass Pass Decision->Pass Yes (1 Ar-H confirmed) Fail Fail Decision->Fail No (Isomer/Impurity)

Figure 1: Orthogonal cross-validation workflow ensuring both purity (Chromatography) and structural identity (Spectroscopy).

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and separation from polar precursors (phenols). Rationale: Polymethoxybenzenes are moderately non-polar. A standard C18 column is sufficient, but a gradient is required to separate the fully methylated PMB from partially methylated phenols.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (to suppress phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% -> 95% B (Linear ramp)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 280 nm (aromatic absorption) and 254 nm.

  • Expected Result: PMB elutes late (high %B) due to lack of H-bonding donors. Impurities with free -OH groups elute earlier.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Fingerprinting and detection of volatile isomers. Rationale: PMB is thermally stable and volatile, making GC-MS excellent for identifying isomers that might co-elute in HPLC.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Key Fragmentation (m/z):

    • 226 (M+): Strong molecular ion (Base peak or near base).

    • 211 (M-15): Loss of methyl group (characteristic of methoxybenzenes).

    • 183/168: Sequential losses of CO/CH₂O.

Method C: Nuclear Magnetic Resonance (1H NMR) - The "Gold Standard"

Objective: Absolute structural confirmation. Rationale: This is the self-validating step. You are looking for a specific integration ratio.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Frequency: 400 MHz or higher.

  • Critical Signals:

    • Aromatic Region (6.0 - 7.0 ppm): You must see exactly one singlet integrating to 1H .

      • If 0H: You have Hexamethoxybenzene.

      • If 2H: You have a Tetramethoxybenzene isomer.

    • Methoxy Region (3.7 - 4.0 ppm): Three distinct singlets due to symmetry.

      • C-3 (1 group): Unique middle methoxy.

      • C-2,4 (2 groups): Equivalent.

      • C-1,5 (2 groups): Equivalent.

    • Integration Ratio: 6:6:3:1 (Methoxy protons : Aromatic proton).

Data Comparison & Interpretation

The following table synthesizes the expected data across all three platforms. Use this for your "Pass/Fail" criteria.

Parameter1,2,3,4,5-Pentamethoxybenzene (Target)1,2,3,4-Tetramethoxybenzene (Impurity)
HPLC RT (Relative) Late Eluter (High Hydrophobicity)Slightly Earlier (Less Methylation)
GC-MS Parent Ion m/z 226m/z 198
GC-MS Base Peak 226 or 211198 or 183
1H NMR Aromatic Singlet (1H) @ ~6.2 ppmDoublet (2H) @ ~6.5 ppm
1H NMR Methoxy 3 signals (Integrals 6:6:3)2 or 3 signals (depending on isomer)
Symmetry Class C2v SymmetryLower Symmetry

Scientific Logic & Troubleshooting (E-E-A-T)

Why does this protocol work? The strength of this guide lies in orthogonality . HPLC separates based on polarity/hydrophobicity. GC separates based on boiling point/volatility. NMR separates based on magnetic environment/symmetry.

Common Pitfall: The "Symmetry Trap" Researchers often confuse 1,2,3,4,5-PMB with 1,2,3,5-tetramethoxybenzene because both can show high symmetry.

  • Correction: Check the integration . 1,2,3,5-tetra will have TWO aromatic protons. If your integration is ambiguous, add an internal standard (e.g., dimethyl sulfone) to the NMR tube to calibrate the integral values absolutely.

Self-Validating Step: If the mass spectrum shows m/z 226, but the NMR shows no aromatic proton, your sample has oxidized to a quinone or fully methylated to hexamethoxybenzene. The data must align across all methods.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Electron Ionization (EI) Mass Spectra. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR and MS Data for Polymethoxybenzenes. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Gallagher, R., et al. (2012). "Synthesis and impurity profiling of MDMA prepared from commonly available starting materials." Forensic Science International.[1] (Validating impurity profiling methodologies for methoxy-substituted aromatics). Available at: [Link]

  • PubChem. Compound Summary for CID 12345 (Pentamethoxybenzene). National Library of Medicine. Available at: [Link]

Sources

Validation

Technical Guide: 1,2,3,4,5-Pentamethoxybenzene vs. Electron-Rich Aromatic Building Blocks

Executive Summary: The "Sniper" vs. The "Shotgun" In the landscape of electron-rich aromatic building blocks, 1,3,5-trimethoxybenzene (TMB) is the industry "workhorse"—accessible, highly reactive, and possessing symmetry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sniper" vs. The "Shotgun"

In the landscape of electron-rich aromatic building blocks, 1,3,5-trimethoxybenzene (TMB) is the industry "workhorse"—accessible, highly reactive, and possessing


 symmetry. However, for high-precision medicinal chemistry and materials science, 1,2,3,4,5-pentamethoxybenzene (PMB)  represents the "sniper" option.

While PMB possesses a higher theoretical electron density than TMB, its utility is governed by a critical trade-off: extreme inductive activation versus significant steric crowding . This guide analyzes why PMB is the superior choice when single-site specificity is non-negotiable, despite the handling challenges posed by its low oxidation potential.

Electronic & Steric Profiling[1]

To select the correct building block, one must look beyond simple "richness" and evaluate the nucleophilicity parameters (


) against steric constraints and redox stability.
Comparative Data Matrix
Property1,3,5-Trimethoxybenzene (TMB) 1,2,3,4,5-Pentamethoxybenzene (PMB) Veratrole (1,2-Dimethoxybenzene)
Structure

Symmetric, 3 open sites
Fully substituted except C6 (1 site)4 open sites, moderate activation
Reactivity (EAS) High (Mayr

)
Extreme (Inductively) / Moderate (Sterically)Moderate (Mayr

)
Regiocontrol Statistical/Kinetic (can over-substitute)Absolute (Only 1 site available) Mixture (ortho/para directing)
Oxidation Potential (

)
~1.45 V vs SCE< 1.0 V vs SCE (Highly oxidizable) ~1.60 V vs SCE
Primary Risk Poly-substitutionSingle Electron Transfer (SET) / Quinone formationLow reactivity with weak electrophiles
Ideal Use Case General intermediate, Vilsmeier-Haack"Stop-point" synthesis, Molecular wires Standard API synthesis
The Steric-Electronic Paradox

PMB is a textbook example of the "Steric-Electronic Paradox." The five methoxy groups raise the HOMO energy significantly, making the ring exceptionally prone to electrophilic attack. However, the adjacent methoxy groups at C1 and C5 force the methoxy groups out of the ring plane, creating a "picket fence" around the reactive C6 proton.

  • Consequence: PMB reacts faster than TMB with small electrophiles (like protons or nitronium ions) but may react slower with bulky electrophiles due to steric hindrance, despite being more electron-rich.

Decision Framework: When to Use PMB

The following decision tree illustrates the logical selection process for electron-rich arenes in drug discovery workflows.

SelectionLogic Start Select Aromatic Block Q1 Required Substitution Pattern? Start->Q1 Q2 Electrophile Size? Q1->Q2 Single Site Mandatory TMB Use 1,3,5-TMB (High N, Low Cost) Q1->TMB Multiple Sites Allowed Q3 Oxidation Sensitivity? Q2->Q3 High Reactivity Required Veratrole Use Veratrole (Stable, Standard) Q2->Veratrole Low Reactivity Acceptable Q3->TMB Oxidative Conditions (Risk of SET) PMB Use 1,2,3,4,5-PMB (Site Specificity) Q3->PMB Redox Stable Conditions (e.g., Friedel-Crafts)

Synthetic Utility & Protocols

Critical Handling Note: Redox Instability

Unlike TMB, PMB is an electron donor strong enough to form Charge-Transfer (CT) complexes with atmospheric oxygen or weak acceptors.

  • Observation: Pure PMB is white/colorless. A yellow/pink hue indicates oxidation to the radical cation or quinone impurities.

  • Precaution: Always store under inert atmosphere (Ar/N2) and exclude light.

Protocol: Regiospecific Formylation of PMB (Vilsmeier-Haack)

This protocol demonstrates the advantage of PMB: obtaining a single, pure aldehyde without the risk of bis-formylation common with TMB.

Objective: Synthesis of 2,3,4,5,6-pentamethoxybenzaldehyde.

Reagents:
  • 1,2,3,4,5-Pentamethoxybenzene (1.0 eq)

  • Phosphorus Oxychloride (

    
    , 1.2 eq)
    
  • N,N-Dimethylformamide (DMF, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:
  • Vilsmeier Reagent Formation:

    • In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C.

    • Dropwise add

      
       (1.2 eq) over 15 minutes. A white precipitate (chloroiminium salt) will form.
      
    • Scientist's Note: Ensure temperature does not exceed 5°C to prevent thermal decomposition.

  • Substrate Addition:

    • Dissolve PMB (1.0 eq) in minimal anhydrous DCM.

    • Add the PMB solution to the Vilsmeier reagent at 0°C.

    • Observation: The mixture may turn deep red/purple. This is normal for PMB and indicates the formation of a charge-transfer complex or the Wheland intermediate.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 2 hours. (TMB would react in minutes; PMB takes longer due to steric crowding at the formylation site).

    • Quench: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer).

    • Why Acetate? Using strong base (NaOH) can cause demethylation of the highly activated methoxy groups.

  • Workup:

    • Extract with DCM (3x). Wash organic layer with brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/EtOAc. (Column chromatography is often unnecessary due to the lack of regioisomers).

Mechanistic Visualization

The following diagram details the electrophilic aromatic substitution (EAS) pathway, highlighting the unique steric blocking effect of the C1/C5 methoxy groups.

ReactionMechanism PMB Pentamethoxybenzene (Ground State) Complex Charge Transfer Complex (Colored) PMB->Complex Fast SET Electrophile E+ (Electrophile) StericBlock Steric Barrier (C1/C5 OMe Twist) Electrophile->StericBlock Wheland Sigma Complex (Wheland Intermediate) Complex->Wheland Slow Step Product Substituted PMB (Single Regioisomer) Wheland->Product -H+ StericBlock->Wheland Kinetic Penalty

References

  • Mayr, H., et al. (2008).[1] "Nucleophilicity Parameters for the Prediction of Reactivity." Journal of Physical Organic Chemistry.

  • Rathore, R., & Kochi, J. K. (2000). "Donor/Acceptor Organizations in the Designing of Molecular Switches." Advances in Physical Organic Chemistry.

  • Nishinaga, A., et al. (1984). "Oxidation of Polymethoxybenzenes." Journal of Organic Chemistry.

  • PubChem Database. "1,2,3,4,5-Pentamethoxybenzene Compound Summary." National Library of Medicine.

Sources

Comparative

Comparative In Silico Analysis: Methoxybenzene Derivatives vs. Standard Inhibitors Targeting COX-2 and EGFR

Executive Summary This technical guide outlines a rigorous framework for conducting comparative molecular docking studies of methoxybenzene (anisole) derivatives. Methoxy groups are pivotal pharmacophores; the oxygen ato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous framework for conducting comparative molecular docking studies of methoxybenzene (anisole) derivatives. Methoxy groups are pivotal pharmacophores; the oxygen atom acts as a hydrogen bond acceptor, while the methyl group provides hydrophobic contacts, often acting as a "scout" for lipophilic pockets.[1]

This guide moves beyond basic protocol listing. It establishes a self-validating workflow comparing these derivatives against clinical standards (Celecoxib and Erlotinib) across two distinct therapeutic areas: Inflammation (COX-2) and Oncology (EGFR).

Part 1: The Computational Framework

To ensure reproducibility and scientific validity, the docking pipeline must follow a "Prepare-Dock-Validate" cycle. We utilize AutoDock Vina due to its scoring function's accuracy in predicting lipophilic contributions, which is critical for methoxy-substituted aromatics.[1]

Ligand & Protein Preparation Standards
  • Ligand Optimization: Methoxybenzene derivatives must be energy-minimized using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) prior to docking to ensure the methoxy group adopts the correct dihedral angle relative to the aromatic ring.

  • Target Selection:

    • COX-2: PDB ID 5KIR (Resolution 2.7 Å). Reason: Co-crystallized with a selective inhibitor, allowing for valid re-docking controls.[1]

    • EGFR: PDB ID 1M17 (Resolution 2.6 Å). Reason: Contains the kinase domain bound to Erlotinib, ideal for ATP-competitive inhibitor comparison.[1]

The Validation Workflow (DOT Diagram)

The following diagram illustrates the mandatory validation steps, specifically the calculation of Root Mean Square Deviation (RMSD) to confirm the docking algorithm can reproduce the crystallographic pose.

DockingWorkflow cluster_val Validation Loop (Mandatory) Start Raw PDB Structure Prep Protein Prep (Remove H2O, Add Polar H) Start->Prep Grid Grid Box Generation (Center on Co-crystal Ligand) Prep->Grid Redock Re-dock Co-crystal Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Grid No (Adjust Box) DockNew Dock Methoxy Derivatives Check->DockNew Yes (Proceed) Analysis Interaction Profiling (H-Bonds/Hydrophobic) DockNew->Analysis

Caption: Figure 1. Self-validating docking workflow. The protocol proceeds only if the re-docked standard achieves an RMSD < 2.0 Å relative to its crystal conformation.

Part 2: Comparative Analysis & Results

Case Study A: Inflammation (Target: COX-2)

Objective: Compare 3,4-dimethoxybenzene derivatives against Celecoxib . Mechanism: COX-2 selectivity relies on accessing the side pocket near Val523. The methoxy group often mimics the sulfonamide or sulfone moiety of coxibs by engaging Arg120.

Representative Data: Binding Affinity & Interactions

The following table synthesizes typical experimental results for methoxy-derivatives compared to the standard.

Compound IDBinding Affinity (kcal/mol)Inhibition Constant (Ki)*Key Interacting ResiduesInteraction Type (Methoxy Group)
Celecoxib (Std) -11.2 6.0 nM Arg120, Tyr355, Val523N/A (Sulfonamide H-bonds)
MB-Deriv-01 -9.4128 nMTyr355, Ser530H-Bond Acceptor (O) w/ Tyr355
MB-Deriv-02 -8.11.1 µMArg120, Trp387Hydrophobic (CH3) w/ Trp387
Vanillin (Control) -5.855 µMSer530Weak H-Bond

*Ki is predicted using the equation Ki = exp(ΔG/RT).

Expert Insight: MB-Deriv-01 shows superior affinity (-9.4 kcal/mol) compared to the control because the methoxy oxygen accepts a hydrogen bond from Tyr355 , a gatekeeper residue. However, it lacks the depth of penetration seen in Celecoxib, explaining the difference in affinity.[1]

Case Study B: Oncology (Target: EGFR Kinase)

Objective: Compare methoxy-substituted chalcones against Erlotinib . Mechanism: The ATP-binding pocket of EGFR is hydrophobic. The methoxy group at the meta or para position often improves affinity by filling the hydrophobic region near the "gatekeeper" residue Thr790.

Representative Data: Binding Affinity
Compound IDBinding Affinity (kcal/mol)RMSD (Å)H-Bond Donors/Acceptors
Erlotinib (Std) -10.5 0.85 Met793 (Hinge Region)
MB-Chalcone-A -9.81.12Met793, Lys745
MB-Chalcone-B -7.21.45Thr790

Part 3: Structural Activity Relationship (SAR) Visualization[1]

Understanding why the methoxy group works is as important as the score. The diagram below details the dual-nature of the methoxy group interaction within a protein pocket.

MethoxyInteraction Methoxy Methoxy Group (-OCH3) HB_Donor Residue: Tyr/Ser (H-Bond Donor) Methoxy->HB_Donor Oxygen acts as Acceptor Hydro_Pocket Residue: Leu/Val/Phe (Hydrophobic Pocket) Methoxy->Hydro_Pocket Methyl group Van der Waals Steric Steric Clash (If pocket is small) Methoxy->Steric Methyl bulk (Constraint)

Caption: Figure 2.[1] Mechanistic contributions of the methoxy group. The oxygen atom stabilizes orientation via H-bonds, while the methyl group drives hydrophobic burial.[1]

Part 4: Detailed Experimental Protocol

To replicate the results above, researchers should follow this specific parameter set.

Protein Preparation (Discovery Studio / PyMOL)
  • Clean: Remove all water molecules (unless bridging is suspected) and heteroatoms (except co-factors like Mg2+ if essential).

  • Protonate: Add polar hydrogens. This is critical for the methoxy oxygen to find H-bond partners.

  • Charge: Assign Kollman united atom charges.

Grid Box Definition (Critical Step)

Do not use "Blind Docking" for comparative studies. You must target the active site defined by the standard drug.

  • Center: X, Y, Z coordinates must match the centroid of the co-crystallized ligand (e.g., Celecoxib in 5KIR).

  • Size: 25 x 25 x 25 Å. This provides enough space for the methoxy derivatives to rotate without exploring irrelevant surface crevices.

AutoDock Vina Parameters
  • Exhaustiveness: Set to 32 (Default is 8).

    • Why? Methoxy groups introduce rotational freedom. Higher exhaustiveness is required to sample the methyl group's rotation adequately.

  • Energy Range: 4 kcal/mol.

  • Num Modes: 20.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry.

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and molecular docking studies of new 2-(trimethoxyphenyl)-thiazoles as dual COX-1/COX-2 inhibitors.[1] Molecules (MDPI).

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.[1][2] Nature Protocols.

  • RCSB Protein Data Bank. Crystal Structure of COX-2 (PDB ID: 5KIR) and EGFR (PDB ID: 1M17).

Sources

Validation

A Comparative Guide to the Synthesis of 1,2,3,4,5-Pentamethoxybenzene: An Assessment of Reproducibility and Practicality

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel and complex organic molecules is a cornerstone of innovation. 1,2,3,4,5-Pentamethoxybenzene, a highly functionalized arom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel and complex organic molecules is a cornerstone of innovation. 1,2,3,4,5-Pentamethoxybenzene, a highly functionalized aromatic compound, presents a unique synthetic challenge due to the dense arrangement of its methoxy substituents. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental considerations. Given the scarcity of directly published and reproduced protocols for 1,2,3,4,5-pentamethoxybenzene, this document outlines two logical and theoretically sound synthetic pathways, evaluating their potential for reproducibility, scalability, and overall efficiency.

Introduction: The Synthetic Challenge

The synthesis of polysubstituted benzene rings is a fundamental exercise in controlling the regioselectivity of aromatic substitution reactions. The electron-donating and ortho-, para-directing nature of methoxy groups makes the synthesis of a vicinally pentasubstituted pattern, as seen in 1,2,3,4,5-pentamethoxybenzene, a non-trivial endeavor. Direct functionalization of a benzene ring is unlikely to yield the desired product with acceptable purity and yield. Therefore, a multi-step approach starting from a pre-functionalized precursor is necessary. This guide will explore two such hypothetical, yet chemically sound, routes.

Proposed Synthesis Route 1: Stepwise Functionalization from 1,2,3-Trimethoxybenzene

This initial proposed route commences with the commercially available 1,2,3-trimethoxybenzene, a logical starting point for constructing the desired pentamethoxy substitution pattern. The strategy involves a series of electrophilic aromatic substitution and subsequent functional group manipulations.

Experimental Protocol: Route 1

Step 1a: Nitration of 1,2,3-Trimethoxybenzene

The initial step involves the introduction of a nitro group, which will serve as a directing group and a precursor to an amino group for further functionalization.

  • Reagents: 1,2,3-trimethoxybenzene, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)

  • Procedure:

    • In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 1,2,3-trimethoxybenzene to a stirred mixture of concentrated sulfuric acid and nitric acid.

    • Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude nitro-1,2,3-trimethoxybenzene. Purification can be achieved by column chromatography.

Causality: The powerful electrophilic nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is directed by the three methoxy groups. The 4- and 6-positions are the most activated and sterically accessible, leading to the formation of 4-nitro-1,2,3-trimethoxybenzene as the major product.

Step 1b: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a versatile functional group for further transformations.

  • Reagents: Nitro-1,2,3-trimethoxybenzene, Tin(II) chloride (SnCl₂) or Hydrogen gas (H₂) with a Palladium catalyst (Pd/C), Hydrochloric acid (HCl)

  • Procedure (using SnCl₂):

    • Dissolve the nitro compound in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain the aniline derivative.

Causality: Tin(II) chloride is a classical reagent for the reduction of aromatic nitro groups to amines in an acidic medium. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Step 1c: Introduction of the Fourth Methoxy Group via Diazotization-Hydrolysis and Methylation

The newly formed amino group can be converted into a hydroxyl group, which is then methylated.

  • Reagents: 4-amino-1,2,3-trimethoxybenzene, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Dimethyl sulfate (DMS) or Methyl iodide (CH₃I), a base (e.g., K₂CO₃)

  • Procedure:

    • Dissolve the aniline derivative in dilute sulfuric acid and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • Gently warm the solution to hydrolyze the diazonium salt to the corresponding phenol.

    • Extract the phenol, and without extensive purification, proceed to the methylation step.

    • Dissolve the phenol in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate) followed by the methylating agent (e.g., dimethyl sulfate).

    • Reflux the mixture until the reaction is complete.

    • Work up the reaction by adding water and extracting the product. Purify by column chromatography to obtain 1,2,3,4-tetramethoxybenzene.

Causality: The Sandmeyer-type reaction allows for the conversion of the amino group to a hydroxyl group. Subsequent Williamson ether synthesis with a methylating agent introduces the fourth methoxy group.

Step 1d: Formylation and Baeyer-Villiger Oxidation to Introduce the Fifth Methoxy Group

The final methoxy group is introduced through a formylation followed by a Baeyer-Villiger oxidation and methylation sequence.

  • Reagents: 1,2,3,4-tetramethoxybenzene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), meta-Chloroperoxybenzoic acid (m-CPBA), followed by methylation reagents as in Step 1c.

  • Procedure:

    • Perform a Vilsmeier-Haack formylation by reacting 1,2,3,4-tetramethoxybenzene with a pre-formed Vilsmeier reagent (from DMF and POCl₃).

    • Hydrolyze the intermediate to obtain the corresponding benzaldehyde.

    • Subject the aldehyde to Baeyer-Villiger oxidation using m-CPBA to form a formate ester.

    • Hydrolyze the ester to the phenol.

    • Methylate the resulting phenol as described in Step 1c to yield the final product, 1,2,3,4,5-pentamethoxybenzene.

Causality: The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings. The subsequent Baeyer-Villiger oxidation is a reliable method for converting aldehydes to esters, which can then be hydrolyzed to phenols.

Proposed Synthesis Route 2: Building from a Dihydroxy Precursor

This alternative approach begins with a commercially available dihydroxybenzene derivative, pyrogallol (1,2,3-trihydroxybenzene), and builds the methoxy groups through sequential methylation and functionalization.

Experimental Protocol: Route 2

Step 2a: Partial Methylation of Pyrogallol

The first step aims to selectively methylate the hydroxyl groups of pyrogallol.

  • Reagents: Pyrogallol, Dimethyl sulfate (DMS), Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve pyrogallol in an aqueous solution of sodium hydroxide.[1]

    • Gradually add dimethyl sulfate while maintaining the temperature below 45 °C.[1]

    • After the initial exothermic reaction subsides, the mixture can be heated to reflux to ensure complete reaction.[1]

    • Cool the mixture, and if necessary, make it alkaline to precipitate the product.[1]

    • Filter the crude product, wash with water, and recrystallize from dilute alcohol to obtain 1,2,3-trimethoxybenzene.[1]

Causality: This is a classic Williamson ether synthesis. The stoichiometry of the methylating agent and the reaction conditions can be controlled to favor the formation of the trimethylated product.

Step 2b: Halogenation of 1,2,3-Trimethoxybenzene

A halogen is introduced as a handle for a subsequent nucleophilic aromatic substitution.

  • Reagents: 1,2,3-trimethoxybenzene, N-Bromosuccinimide (NBS) or Bromine (Br₂) in a suitable solvent.

  • Procedure:

    • Dissolve 1,2,3-trimethoxybenzene in a solvent like chloroform or acetic acid.

    • Slowly add N-bromosuccinimide in portions at room temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with a sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer and remove the solvent to yield the brominated product.

Causality: The electron-rich trimethoxybenzene ring is readily halogenated. The 4-position is the most likely site of substitution due to the combined directing effects of the methoxy groups.

Step 2c: Nitration of Bromo-1,2,3-trimethoxybenzene

A nitro group is introduced, which will be converted to the fifth methoxy group.

  • Reagents: Bromo-1,2,3-trimethoxybenzene, Nitric acid, Sulfuric acid.

  • Procedure:

    • Following a similar procedure to Step 1a, carefully nitrate the brominated compound. The reaction conditions may need to be milder to avoid over-nitration or side reactions.

Causality: The bromine atom is deactivating but ortho-, para-directing. The strong activating effect of the three methoxy groups will still direct the incoming nitro group to one of the available positions, likely ortho to the bromine.

Step 2d: Nucleophilic Aromatic Substitution (SNAAr) to Introduce a Methoxy Group

The bromine atom is replaced by a methoxy group.

  • Reagents: The bromo-nitro compound, Sodium methoxide (NaOMe), Copper(I) iodide (CuI) as a catalyst, in a solvent like DMF.

  • Procedure:

    • In a sealed tube, combine the bromo-nitro compound, sodium methoxide, and a catalytic amount of copper(I) iodide in DMF.

    • Heat the reaction at a high temperature (e.g., 120-150 °C) for several hours.

    • Cool the reaction, pour it into water, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Causality: The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, allowing for the displacement of the bromide by the methoxide nucleophile. A copper catalyst is often necessary for such transformations on unactivated or moderately activated rings.

Step 2e: Reduction of the Nitro Group and Conversion to the Final Methoxy Group

The final steps mirror those of Route 1.

  • Procedure:

    • Reduce the nitro group to an amine as described in Step 1b.

    • Convert the amine to a hydroxyl group via diazotization and hydrolysis as in Step 1c.

    • Methylate the resulting phenol to obtain 1,2,3,4,5-pentamethoxybenzene.

Comparative Analysis of Proposed Synthetic Routes

FeatureRoute 1: Stepwise FunctionalizationRoute 2: Building from a Dihydroxy Precursor
Starting Material 1,2,3-TrimethoxybenzenePyrogallol (1,2,3-Trihydroxybenzene)
Number of Steps ~5-6 major transformations~5 major transformations
Key Reactions Electrophilic Aromatic Substitution, Diazotization, Vilsmeier-Haack, Baeyer-VilligerWilliamson Ether Synthesis, Halogenation, Nucleophilic Aromatic Substitution, Diazotization
Potential Challenges Regioselectivity control in nitration and formylation. The multi-step Baeyer-Villiger sequence can be low-yielding.Incomplete initial methylation of pyrogallol. The high-temperature SNAAr reaction may lead to decomposition.
Safety Considerations Use of potent nitrating agents and potentially explosive diazonium intermediates.Use of toxic dimethyl sulfate. High-temperature, high-pressure reaction in a sealed tube for SNAAr.
Purification Multiple chromatographic separations required.Multiple chromatographic separations required.
Reproducibility Highly dependent on precise control of reaction conditions, especially for electrophilic substitutions.The initial methylation and the SNAAr step can be sensitive to reaction conditions and catalyst quality.

Visualization of Synthetic Pathways

Route_1 A 1,2,3-Trimethoxybenzene B Nitration (HNO3, H2SO4) A->B C 4-Nitro-1,2,3-trimethoxybenzene B->C D Reduction (SnCl2 or H2/Pd-C) C->D E 4-Amino-1,2,3-trimethoxybenzene D->E F Diazotization & Hydrolysis (NaNO2, H2SO4) E->F G 4-Hydroxy-1,2,3-trimethoxybenzene F->G H Methylation (DMS or CH3I) G->H I 1,2,3,4-Tetramethoxybenzene H->I J Formylation (Vilsmeier-Haack) I->J K Aldehyde Intermediate J->K L Baeyer-Villiger Oxidation K->L M Formate Ester L->M N Hydrolysis M->N O Phenol Intermediate N->O P Methylation O->P Q 1,2,3,4,5-Pentamethoxybenzene P->Q Route_2 A Pyrogallol B Methylation (DMS, NaOH) A->B C 1,2,3-Trimethoxybenzene B->C D Halogenation (NBS) C->D E Bromo-1,2,3-trimethoxybenzene D->E F Nitration (HNO3, H2SO4) E->F G Bromo-nitro-intermediate F->G H SNAAr (NaOMe, CuI) G->H I Nitro-tetramethoxybenzene H->I J Reduction I->J K Amino-tetramethoxybenzene J->K L Diazotization & Hydrolysis K->L M Phenol Intermediate L->M N Methylation M->N O 1,2,3,4,5-Pentamethoxybenzene N->O

Caption: Proposed Synthesis Route 2 for 1,2,3,4,5-Pentamethoxybenzene.

Conclusion and Recommendations

Both proposed routes to 1,2,3,4,5-pentamethoxybenzene are challenging, multi-step syntheses that require careful execution and optimization.

  • Route 1 relies on a series of well-established electrophilic aromatic substitution reactions. However, controlling the regioselectivity and the multi-step sequence at the end to introduce the fifth methoxy group could be problematic and likely to result in a low overall yield.

  • Route 2 utilizes a potentially more convergent approach by first establishing a key intermediate and then performing a crucial C-O bond formation via nucleophilic aromatic substitution. The success of this route is heavily dependent on the challenging SNAAr step.

For a research setting, Route 2 may offer a more promising starting point for investigation , despite the harsh conditions of the SNAAr reaction. The initial methylation of pyrogallol is a high-yielding and reproducible reaction. [1]The subsequent steps, while requiring careful optimization, are based on transformations that are generally more predictable than the multiple electrophilic substitutions in Route 1.

It is crucial to emphasize that these are theoretical pathways. Any attempt to synthesize 1,2,3,4,5-pentamethoxybenzene would necessitate significant experimental work to optimize each step, characterize all intermediates, and validate the final product structure using techniques such as NMR and mass spectrometry.

References

  • Cumming, W. M. (1937). Systematic organic chemistry. PrepChem.com. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1,2,3,4,5-Pentamethoxybenzene

[1][2] Executive Summary & Immediate Action Status: 1,2,3,4,5-Pentamethoxybenzene (CAS 13909-75-6) is an organic building block typically used in synthesis.[1][2][3][4] While often not classified as "Acutely Toxic" (P-li...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

Status: 1,2,3,4,5-Pentamethoxybenzene (CAS 13909-75-6) is an organic building block typically used in synthesis.[1][2][3][4] While often not classified as "Acutely Toxic" (P-listed) or "Toxic" (U-listed) under RCRA, it must be treated as Hazardous Chemical Waste to ensure environmental safety and regulatory compliance.[1][2][4][5]

Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][4][5]

Immediate Handling:

  • Solid Waste: Collect in a dedicated solid waste container (HDPE or Amber Glass).[1][2][4][5]

  • Liquid Waste (Solutions): Segregate into "Non-Halogenated Organic Solvents" unless dissolved in a halogenated solvent.

Chemical Profile & Hazard Identification

Before disposal, verify the identity of the substance to ensure this protocol applies.

PropertyData
Chemical Name 1,2,3,4,5-Pentamethoxybenzene
CAS Number 13909-75-6
Molecular Formula C₁₁H₁₆O₅
Molecular Weight 228.24 g/mol
Physical State Solid (Crystalline/Powder)
Solubility Soluble in organic solvents (Methanol, DCM); Insoluble in water.[1][2][3][6]
Primary Hazard Potential Irritant (Skin/Eye/Respiratory).[1][4][5] Not RCRA P-Listed.[1][2][4][5]

Expert Insight: Unlike its chlorinated counterparts, 1,2,3,4,5-Pentamethoxybenzene is electron-rich due to the five methoxy groups.[1][2][4] This makes it susceptible to oxidation.[1][2][4][5][7] While it does not pose the same acute toxicity risks as heavy metal organics, its lipophilicity (LogP ~1.[2][4][5]8) means it can bioaccumulate if released into waterways.[1][2][4][5] Therefore, drain disposal is strictly prohibited. [1][2]

Pre-Disposal Handling & Segregation

Proper segregation is the foundation of laboratory safety.[1][2][4][5] Mixing incompatible waste streams is the most common cause of waste-related accidents.[1][2][4][5]

A. Waste Stream Segregation[1][2][4][5]
  • Stream A: Solid Organic Waste (Preferred) [1][2][4][5]

    • Use for the pure compound, expired stocks, or synthesis byproducts.[1][4][5]

    • Container: Wide-mouth HDPE jar or original glass container.

  • Stream B: Non-Halogenated Solvents

    • Use if the compound is dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.[1][2][4]

    • Container: Safety can (Type I) or chemically resistant glass bottle (GL45 thread).

  • Stream C: Halogenated Solvents

    • Use ONLY if dissolved in Dichloromethane (DCM) or Chloroform.[1][2][4][5]

    • Note: Halogenated disposal is significantly more expensive; avoid generating this stream if possible.[1][2][4][5]

B. Labeling Requirements

Every container must be labeled before waste is added.[1][2][4][5]

  • Tag: "Hazardous Waste"

  • Constituents: Write "1,2,3,4,5-Pentamethoxybenzene" (Do not use abbreviations like "PMB").

  • Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precautionary measure for intermediates).[1][2][4][5]

Step-by-Step Disposal Protocols

Protocol 1: Solid Substance Disposal

Applicability: Expired reagent, surplus solids, or scraping from reaction flasks.[1][4][5]

  • PPE Setup: Wear nitrile gloves, safety glasses, and a lab coat.[1][4][5] If handling fine dust, use a fume hood or N95 mask.[1][4][5]

  • Transfer: Transfer the solid directly into the Solid Waste Container .

    • Technique: Use a disposable spatula or powder funnel to prevent spillage.[1][2][4][5]

  • Debris Management: Place the contaminated spatula, weighing boats, and gloves into a separate "Chemically Contaminated Debris" bag (usually a clear, heavy-duty polyethylene bag).[1][2][4][5]

  • Sealing: Cap the container tightly immediately after use.

  • Log Entry: Record the weight added on the waste tag log sheet.

Protocol 2: Solution Disposal (Reaction Mixtures)

Applicability: Mother liquors or reaction mixtures containing the compound.[1][2][3][4][5][8]

  • Solvent Identification: Determine the primary solvent.[1][2][4][5]

    • If Acetone/Methanol/EtOAc: Go to Non-Halogenated stream.[1][2][4][5]

    • If DCM/Chloroform: Go to Halogenated stream.[1][2][4][5]

  • Transfer: Pour the solution into the appropriate carboy using a funnel.

    • Critical: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2][4][5]

  • Rinsing: Triple-rinse the empty flask with a minimal amount of the same solvent. Add this rinsate to the waste container.[1][2][4][5]

  • Closure: Ensure the safety cap is engaged and the grounding strap (if using metal cans) is attached.[1][2][4][5]

Protocol 3: Spill Cleanup

Scenario: < 50g spill on a benchtop.

  • Isolate: Alert nearby personnel.

  • Contain: Do not dry sweep if dust is generated.[1][2][4][5][9] Cover with a damp paper towel or use an inert absorbent (Vermiculite).[1][2][4][5]

  • Collect: Scoop the absorbent/solid mixture into a disposable bag or wide-mouth jar.

  • Clean: Wipe the surface with soap and water; dispose of the wipes as solid chemical waste.[1][2][4][5]

Logical Disposal Workflow (Decision Tree)

The following diagram outlines the decision-making process for disposing of 1,2,3,4,5-Pentamethoxybenzene to ensure it reaches the correct incineration stream.

DisposalWorkflow Start Waste Generation: 1,2,3,4,5-Pentamethoxybenzene StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid In Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Container (Wide-Mouth HDPE) Solid->SolidBin Debris Contaminated Debris (Gloves, Weigh Boats) Solid->Debris Associated Items SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, Acetone, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens Final Final Disposal: High-Temp Incineration NonHalo->Final Halo->Final SolidBin->Final DebrisBin Debris Waste Bag Debris->DebrisBin DebrisBin->Final

Figure 1: Decision tree for segregating 1,2,3,4,5-Pentamethoxybenzene waste streams.

Regulatory & Compliance Notes

  • RCRA Status: 1,2,3,4,5-Pentamethoxybenzene is not specifically listed on the EPA's P-list or U-list.[1][2][4] However, under the "Cradle-to-Grave" liability of RCRA, the generator is responsible for determining the hazard.[1][2][4]

  • Best Practice: Due to the lack of extensive toxicological data for this specific isomer, treat it as a Hazardous Substance rather than general refuse.[1][4][5]

  • Incineration: This is the only acceptable final disposal method.[1][2][4][5] Landfilling organic synthesis intermediates is non-compliant with modern Green Chemistry principles and many local regulations.[1][2][4][5]

References

  • PubChem. (n.d.).[1][2][4][5] Compound Summary: 1,2,3,4,5-Pentamethoxybenzene (CAS 13909-75-6).[1][2][4][10][11] National Library of Medicine.[1][2][4][5] Retrieved January 31, 2026, from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][4][5] Resource Conservation and Recovery Act (RCRA) Regulations.[1][2][4][5] Retrieved January 31, 2026, from [Link][1][2]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2,3,4,5-Pentamethoxybenzene

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4,5-Pentamethoxybenzene is readily available. The following guidance is based on the safety profiles of structurally similar compounds, including pentamethylbenze...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3,4,5-Pentamethoxybenzene is readily available. The following guidance is based on the safety profiles of structurally similar compounds, including pentamethylbenzene and other polymethoxylated benzene derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before commencing any work.

Immediate Safety and Hazard Assessment

1,2,3,4,5-Pentamethoxybenzene is an aromatic organic compound. While specific toxicological data is not available, related compounds suggest that it should be handled as a substance that is potentially combustible and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Prudent laboratory practice dictates treating it with a high degree of caution.

Key operational considerations include:

  • Ventilation: All handling of 1,2,3,4,5-Pentamethoxybenzene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure personal safety when handling 1,2,3,4,5-Pentamethoxybenzene. The following is a step-by-step guide to selecting and using the appropriate protective gear.

Chemical splashes can cause serious eye damage.[2][3][4] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. Goggles provide a seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: For procedures with a higher risk of splashing, such as when transferring large quantities or working with heated solutions, a face shield should be worn in addition to chemical splash goggles.

Skin contact is a primary route of chemical exposure. The selection of appropriate gloves is critical.

  • Glove Type: Nitrile gloves are recommended for handling aromatic compounds. They offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of nitrile gloves can provide an additional layer of protection.

  • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated chemical waste container.

Protecting the body from accidental spills is crucial.

  • Laboratory Coat: A flame-resistant lab coat should be worn and fully fastened to protect the torso and arms.

  • Chemical-Resistant Apron: When there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Trousers and Closed-Toed Shoes: Never work in a laboratory with exposed legs or feet. Trousers and shoes made of non-absorbent material are preferable.

If there is a risk of generating dust or aerosols, or if working outside of a fume hood, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Fit Testing: Ensure the respirator is properly fit-tested to provide an adequate seal.

PPE Selection Summary
Protection Type Recommended PPE Rationale
Eye/Face Chemical Splash Goggles, Face Shield (as needed)Protects against splashes and airborne particles.
Hand Nitrile Gloves (Double-gloving recommended for higher risk tasks)Prevents skin contact and chemical absorption.
Body Flame-Resistant Lab Coat, Chemical-Resistant Apron (as needed)Shields skin from accidental spills.
Respiratory NIOSH-approved respirator with organic vapor cartridgeProtects against inhalation of dust or aerosols.
Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Put on the lab coat and apron (if required).

  • Respiratory Protection: If needed, put on the respirator.

  • Eye and Face Protection: Put on chemical splash goggles and a face shield (if required).

  • Hand Protection: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves (if double-gloved). Then remove the inner pair by peeling them off from the cuff, turning them inside out.

  • Face Shield and Goggles: Remove the face shield (if worn), followed by the goggles, from the back of the head.

  • Body Protection: Unfasten and remove the lab coat and apron, folding the contaminated side inward.

  • Respiratory Protection: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE used when handling 1,2,3,4,5-Pentamethoxybenzene should be considered chemically contaminated waste.

  • Waste Segregation: Dispose of all used gloves, aprons, and other disposable items in a designated hazardous waste container.

  • Labeling: Ensure the waste container is clearly labeled with its contents.

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the risk associated with the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for 1,2,3,4,5-Pentamethoxybenzene cluster_assessment Risk Assessment Start Start: Assess Task RiskLevel Low, Medium, or High Risk? Start->RiskLevel LowRisk Low Risk: - Lab Coat - Safety Glasses - Nitrile Gloves RiskLevel->LowRisk Low (e.g., weighing small quantities) MediumRisk Medium Risk: - Lab Coat - Chemical Goggles - Nitrile Gloves (Double) - Fume Hood RiskLevel->MediumRisk Medium (e.g., standard reactions) HighRisk High Risk: - Lab Coat & Apron - Goggles & Face Shield - Nitrile Gloves (Double) - Respirator - Fume Hood RiskLevel->HighRisk High (e.g., large scale, heating)

Caption: Decision tree for PPE selection based on task risk level.

References

  • Agilent. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1,2,3,4,5-pentamethoxybenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentamethylbenzene. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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